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  • Product: 4,4-Dimethyl-1-vinylcyclohexanol

Core Science & Biosynthesis

Foundational

Synthesis of 4,4-Dimethyl-1-vinylcyclohexanol from 4,4-dimethylcyclohexanone

Executive Summary This technical guide details the synthesis of 4,4-dimethyl-1-vinylcyclohexanol (CAS: 21378-16-5) via the nucleophilic addition of vinylmagnesium bromide to 4,4-dimethylcyclohexanone . This transformatio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 4,4-dimethyl-1-vinylcyclohexanol (CAS: 21378-16-5) via the nucleophilic addition of vinylmagnesium bromide to 4,4-dimethylcyclohexanone . This transformation represents a classic 1,2-addition of an organometallic reagent to a ketone.

The target molecule is a critical intermediate in organic synthesis, frequently employed as a precursor for anionic oxy-Cope rearrangements to generate ring-expanded cyclooctanoid systems or as a substrate for dehydration to form conjugated dienes.

Key Technical Parameters:

  • Reaction Type: Grignard Addition (1,2-nucleophilic addition).

  • Key Challenge: Controlling exothermicity and preventing enolization side-reactions.

  • Stereochemical Outcome: The product is achiral due to the plane of symmetry passing through C1 and C4 of the cyclohexane ring.

Part 1: Mechanistic Principles & Strategic Analysis

Reaction Mechanism

The synthesis proceeds via the attack of the nucleophilic vinyl anion (from the Grignard reagent) on the electrophilic carbonyl carbon of the ketone.

  • Nucleophilic Attack: The vinyl group attacks the

    
     orbital of the carbonyl.
    
  • Alkoxide Formation: A magnesium alkoxide intermediate is formed.[1][2]

  • Hydrolysis: Acidic workup protonates the alkoxide to yield the tertiary alcohol.

Chemo-selectivity Note: While 4,4-dimethylcyclohexanone possesses


-protons (at C2/C6), the vinyl Grignard is sufficiently nucleophilic to favor addition over deprotonation (enolization), provided the temperature is controlled.

Mechanism SM 4,4-Dimethylcyclohexanone TS Tetrahedral Intermediate (Mg-Alkoxide) SM->TS Nucleophilic Attack (THF, 0°C) Reagent Vinyl-MgBr Reagent->TS Product 4,4-Dimethyl-1-vinylcyclohexanol TS->Product Protonation Quench H3O+ (NH4Cl) Quench->Product

Figure 1: Mechanistic pathway for the 1,2-addition of vinylmagnesium bromide.

Stereochemical Analysis

A common misconception is that this reaction produces a racemate. However, 4,4-dimethylcyclohexanone possesses a plane of symmetry. The addition of the vinyl group creates a quaternary center at C1, but because the two pathways around the ring (C1→C2→C3→C4 and C1→C6→C5→C4) are identical, C1 does not become a chiral center. The molecule remains achiral (possessing a plane of symmetry). Consequently, no enantioselective catalysis or resolution is required.

Part 2: Experimental Protocol

Reagents and Materials Table
ReagentMW ( g/mol )Equiv.[3][4][5][6][7]Density (g/mL)RoleHazard Note
4,4-Dimethylcyclohexanone 126.201.00.928SubstrateIrritant
Vinylmagnesium bromide 131.271.2 - 1.5~0.98 (in THF)NucleophileFlammable, Moisture Sensitive
THF (Anhydrous) 72.11Solvent0.889SolventPeroxide former
Ammonium Chloride 53.49ExcessN/AQuenchIrritant
Step-by-Step Methodology

Pre-requisites:

  • All glassware must be flame-dried or oven-dried (120°C) and cooled under a stream of dry Nitrogen or Argon.

  • Use a dual-manifold (Schlenk) line to ensure an inert atmosphere.

Step 1: Reaction Setup
  • Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a rubber septum with a nitrogen inlet.

  • Charge the flask with 4,4-dimethylcyclohexanone (10.0 mmol, 1.26 g) dissolved in anhydrous THF (20 mL).

  • Cool the solution to 0°C using an ice/water bath. Rationale: Lower temperature suppresses enolization and controls the exotherm of the Grignard addition.

Step 2: Grignard Addition
  • Transfer Vinylmagnesium bromide (1.0 M in THF, 12.0 mL, 12.0 mmol) to the addition funnel via cannula or oven-dried syringe.

  • Add the Grignard reagent dropwise over 20 minutes.

    • Visual Check: The solution may turn slightly yellow or grey; this is normal.

    • Control: Ensure the internal temperature does not exceed 5°C.[4]

  • Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature (25°C).

  • Stir for 2–3 hours. Monitor reaction progress via TLC (20% EtOAc/Hexanes) or GC-MS.

Step 3: Quench and Workup
  • Cool the reaction mixture back to 0°C.

  • Critical Step: Carefully quench by dropwise addition of saturated aqueous Ammonium Chloride (NH₄Cl) (10 mL).

    • Note: Do not use HCl or strong acids, as tertiary allylic alcohols are prone to acid-catalyzed dehydration (forming the diene).

  • Dilute with Diethyl Ether (30 mL) and water (10 mL).

  • Separate the layers.[5] Extract the aqueous layer with Diethyl Ether (2 x 20 mL).

  • Combine organic layers and wash with Brine (20 mL).

  • Dry over anhydrous Magnesium Sulfate (MgSO₄) , filter, and concentrate under reduced pressure (Rotovap).

Step 4: Purification
  • Method: Flash Column Chromatography.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Eluent: Gradient of Hexanes to 5-10% Ethyl Acetate in Hexanes.

  • Target: The product is a colorless oil.

Workflow Setup Setup: Flame-dry, N2 atm Dissolve Ketone in THF Addition Add VinylMgBr at 0°C Warm to RT (2h) Setup->Addition Quench Quench: Sat. NH4Cl (Avoid strong acid) Addition->Quench Workup Extract (Et2O) Wash (Brine) Dry (MgSO4) Quench->Workup Purify Column Chromatography (Hex/EtOAc) Workup->Purify

Figure 2: Operational workflow for the synthesis and isolation.

Part 3: Process Safety & Risk Management

Handling Vinylmagnesium Bromide[1][7][9][10][11]
  • Flammability: Grignard reagents in THF are highly flammable. Keep away from ignition sources.[8][9]

  • Moisture Sensitivity: Reacts violently with water to release vinyl bromide and heat. Ensure all quenching is done slowly at low temperatures.

  • Toxicity: Vinyl compounds are often suspected carcinogens.[8] Handle in a well-ventilated fume hood.

Troubleshooting
  • Low Yield (Enolization): If significant starting material remains, the Grignard may be acting as a base rather than a nucleophile.

    • Solution: Use Cerium(III) Chloride (CeCl₃) . Pre-stirring the ketone with anhydrous CeCl₃ (1.0 eq) for 30 mins before adding the Grignard (Imamoto conditions) increases nucleophilicity and suppresses basicity.

  • Dehydration: If the product shows diene peaks in NMR, the workup was too acidic. Ensure NH₄Cl is used, not HCl.

Part 4: Characterization & Validation

To validate the synthesis, compare spectral data against expected values for 4,4-dimethyl-1-vinylcyclohexanol .

Expected 1H NMR Data (CDCl₃, 400 MHz)
  • Vinyl Group:

    • 
       ~5.9 ppm (dd, 1H, =CH internal)
      
    • 
       ~5.0–5.2 ppm (dd, 2H, =CH₂ terminal)
      
  • Ring Protons:

    • 
       ~1.4–1.7 ppm (m, methylene protons)
      
  • Methyl Groups:

    • 
       ~0.9–1.0 ppm (s, 6H, two CH₃ groups). Note: Depending on conformation, these may appear as two singlets or one overlapping singlet.
      
  • Hydroxyl:

    • 
       ~1.2–1.5 ppm (s, broad, 1H, OH).
      
Mass Spectrometry (GC-MS)
  • Molecular Ion:

    
     154 
    
    
    
    .
  • Fragmentation: Expect loss of water (

    
    , 
    
    
    
    136) and loss of methyl/vinyl fragments.

References

  • BenchChem. (2025).[9] Safety precautions for handling 3-vinylphenylmagnesium bromide (and related Grignard reagents). Retrieved from

  • Organic Syntheses. (1973). Preparation of Vinylmagnesium Bromide.[2][7] Org.[3] Syn. Coll. Vol. 5, p. 708. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 221133 (Related: 1,4-Dimethylcyclohexanol).[6] Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: Vinylmagnesium bromide.[1] Retrieved from

  • Boga, C., et al. (2004). Regioselectivity in the addition of vinylmagnesium bromide to heteroarylic ketones. Journal of Organic Chemistry, 69(25), 8903-8909.[10] Retrieved from

Sources

Exploratory

Grignard reaction for 4,4-Dimethyl-1-vinylcyclohexanol preparation

An In-depth Technical Guide to the Synthesis of 4,4-Dimethyl-1-vinylcyclohexanol via Grignard Reaction This guide provides a comprehensive overview of the synthesis of 4,4-Dimethyl-1-vinylcyclohexanol, a tertiary alcohol...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 4,4-Dimethyl-1-vinylcyclohexanol via Grignard Reaction

This guide provides a comprehensive overview of the synthesis of 4,4-Dimethyl-1-vinylcyclohexanol, a tertiary alcohol, through the strategic application of the Grignard reaction. Tailored for researchers, chemists, and professionals in drug development, this document delves into the underlying chemical principles, provides detailed, field-tested protocols, and addresses critical aspects of process optimization and safety. Our focus is not merely on the procedural steps but on the causality behind them, ensuring a robust and reproducible synthetic strategy.

Introduction: The Strategic Value of the Grignard Reaction

The Grignard reaction, discovered by Victor Grignard in 1900, remains one of the most powerful and versatile tools in organic chemistry for the formation of carbon-carbon bonds.[1] Its ability to generate a highly nucleophilic carbon center allows for the construction of complex molecular architectures from simpler carbonyl precursors.[2] The synthesis of 4,4-Dimethyl-1-vinylcyclohexanol serves as an exemplary case, involving the addition of a vinyl organomagnesium halide to the ketone 4,4-dimethylcyclohexanone. This reaction produces a tertiary alcohol, a structural motif of significant interest in medicinal chemistry and material science.[3][4]

Part 1: Theoretical Foundations and Mechanistic Insights

A successful synthesis is built upon a solid understanding of the reaction mechanism and the nature of the reagents involved. The Grignard reaction is fundamentally a nucleophilic addition to a carbonyl group.[3][5]

The Core Mechanism

The reaction proceeds in two primary stages. First, the nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone.[3] This forms a new carbon-carbon single bond and breaks the carbonyl π-bond, resulting in a tetrahedral magnesium alkoxide intermediate.[6][7] The second stage is an aqueous acidic workup, where the alkoxide is protonated to yield the final tertiary alcohol.[3][6]

While this nucleophilic addition is the primary pathway, sterically hindered substrates may react via a single electron transfer (SET) mechanism.[5] For the synthesis of 4,4-Dimethyl-1-vinylcyclohexanol, the nucleophilic addition pathway is predominant.[8]

Figure 1: Nucleophilic addition of vinylmagnesium bromide to 4,4-dimethylcyclohexanone.
Critical Reagents: Selection and Preparation

The Ketone: 4,4-Dimethylcyclohexanone This cyclic ketone is the electrophilic substrate for the reaction.[9] Its gem-dimethyl group at the 4-position is sterically remote from the reaction center and does not significantly hinder the approach of the nucleophile.

Property4,4-Dimethylcyclohexanone
CAS Number 4255-62-3[10]
Molecular Formula C₈H₁₄O[9]
Molar Mass 126.20 g/mol [11]
Melting Point 41-43 °C[10]
Appearance White solid

The Grignard Reagent: Vinylmagnesium Halide The preparation of the vinyl Grignard reagent is the most critical and sensitive step.[12] It is formed by reacting a vinyl halide (e.g., vinyl bromide or vinyl chloride) with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF).[1][12]

  • Anhydrous Conditions are Non-Negotiable: Grignard reagents are extremely strong bases and will be readily "quenched" (destroyed) by any protic source, most notably water.[13][14] This necessitates the rigorous drying of all glassware and the use of anhydrous solvents.[14]

  • Solvent Choice: Anhydrous THF is preferred over diethyl ether due to its higher boiling point and better ability to solvate the Grignard reagent.[1][15] The ether solvent is crucial as it complexes with the magnesium, stabilizing the reagent.[1]

  • Initiation: The reaction between the vinyl halide and magnesium turnings can sometimes be difficult to initiate due to a passivating layer of magnesium oxide on the metal surface.[14] Activation can be achieved by adding a small crystal of iodine, which chemically cleans the surface.[12][13]

Part 2: Experimental Protocols

The following protocols are designed to be self-validating, with built-in checkpoints and explanations for key steps.

Workflow Overview

Workflow Figure 2: Experimental Workflow A Preparation (Flame-dry glassware, Anhydrous THF) B Protocol 1: Vinyl Grignard Formation (Mg, Iodine, Vinyl Bromide in THF) A->B C Initiation Check (Cloudiness, gentle reflux) B->C Activation D Protocol 2: Grignard Addition (Cool to 0°C, Slow addition of Ketone) C->D E Reaction Monitoring (TLC or GC-MS) D->E Stir at RT F Quenching & Workup (Saturated NH₄Cl, Extraction) E->F G Purification & Analysis (Column Chromatography, NMR, IR) F->G

Figure 2: High-level workflow for the synthesis.
Protocol 1: Preparation of Vinylmagnesium Bromide in THF

Materials & Equipment:

  • Magnesium turnings

  • Iodine (one small crystal)

  • Vinyl bromide (or a solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Three-neck round-bottom flask, reflux condenser, pressure-equalizing dropping funnel

  • Inert gas supply (Nitrogen or Argon)

Methodology:

  • Apparatus Setup: Assemble the three-neck flask with the condenser and dropping funnel. Flame-dry all glassware under vacuum or a stream of inert gas to remove all traces of moisture.[12][13] Allow to cool to room temperature under a positive pressure of inert gas.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun until violet vapors are observed, then allow it to cool.[12] This step etches the magnesium surface, removing the oxide layer.

  • Initiation: Add enough anhydrous THF to just cover the magnesium turnings.[12] Prepare a solution of vinyl bromide (1.0 equivalent) in anhydrous THF in the dropping funnel. Add a small portion (~5-10%) of the vinyl bromide solution to the magnesium suspension.[12][14]

  • Confirmation of Initiation: The reaction has initiated when the brown color of the iodine fades, the solution becomes cloudy/gray, and a gentle reflux begins without external heating.[14][16] If it does not start, gentle warming or sonication may be applied.

  • Reagent Formation: Once initiated, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle, controlled reflux.[16] The exothermic nature of the reaction requires careful monitoring.[13][15]

  • Completion: After the addition is complete, stir the resulting dark gray or brown mixture at room temperature for an additional 1-2 hours to ensure all the magnesium has reacted.[16] The prepared reagent should be used immediately.[17]

Protocol 2: Synthesis of 4,4-Dimethyl-1-vinylcyclohexanol

Methodology:

  • Reaction Setup: In a separate flame-dried flask under an inert atmosphere, dissolve 4,4-dimethylcyclohexanone (1.0 equivalent) in anhydrous THF.

  • Controlled Addition: Cool the ketone solution to 0 °C using an ice-water bath. Slowly add the freshly prepared vinylmagnesium bromide solution (1.1 equivalents) via cannula or dropping funnel to the stirred ketone solution.[12] Maintaining a low temperature is crucial to minimize side reactions.

  • Reaction: After the addition is complete, allow the reaction mixture to warm slowly to room temperature and continue stirring for 2-3 hours.[12] Monitor the reaction's progress by TLC or GC-MS until the starting ketone is consumed.

  • Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[16] This is a safer and often cleaner alternative to quenching with strong acid, as it protonates the alkoxide while buffering the pH to prevent potential side reactions.

  • Workup and Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.[18]

  • Purification: The crude tertiary alcohol can be purified by flash column chromatography on silica gel to afford the pure 4,4-Dimethyl-1-vinylcyclohexanol.[16]

Part 3: Process Optimization & Troubleshooting

Even with a robust protocol, challenges can arise. Understanding potential pitfalls is key to maximizing yield and purity.

Critical Parameters
  • Temperature Control: The Grignard formation is highly exothermic.[15] Uncontrolled temperature can lead to side reactions and solvent loss. The subsequent addition to the ketone should be performed at 0 °C or below to enhance selectivity and prevent enolization of the ketone.[17]

  • Addition Rate: Slow, dropwise addition of reagents is critical at both stages. Rapid addition can create localized "hot spots," promoting undesirable pathways.

  • Reagent Quality: The purity of the magnesium and the vinyl halide is paramount. Old or improperly stored reagents can inhibit the reaction.

Common Side Reactions and Mitigation

The primary side reactions in Grignard additions to ketones are enolization and reduction.[5]

  • Enolization: The Grignard reagent can act as a base, abstracting an alpha-proton from the ketone to form an enolate.[5][19] Upon workup, this simply regenerates the starting ketone, lowering the yield.

    • Mitigation: Use low temperatures (≤ 0 °C) and a less sterically hindered Grignard reagent. Adding the Grignard reagent to the ketone (inverse addition) can sometimes help, though this is less common.[17]

  • Reduction: If the Grignard reagent possesses a β-hydrogen, it can deliver a hydride to the carbonyl carbon via a six-membered transition state, reducing the ketone to a secondary alcohol.[5]

    • Mitigation: This is not a concern with vinyl Grignard reagents as they lack β-hydrogens.

Observed ProblemPotential Cause(s)Recommended Solution(s)
Grignard reaction fails to initiate. 1. Wet glassware or solvent.[14]2. Inactive magnesium (oxide layer).[14]1. Rigorously dry all components.[13]2. Activate Mg with iodine, 1,2-dibromoethane, or by crushing turnings.[12][14]
Low yield of tertiary alcohol. 1. Grignard reagent was partially quenched.[13]2. Significant enolization of the ketone.[5]1. Ensure absolute anhydrous conditions.2. Perform the addition at lower temperatures (-20 °C to 0 °C).[17]
Starting ketone recovered after reaction. 1. Inactive Grignard reagent.2. Enolization was the major pathway.[19]1. Titrate Grignard reagent before use to confirm concentration.2. Lower the reaction temperature.[17]

Part 4: Safety & Hazard Management

Grignard reactions present significant hazards that must be managed with stringent safety protocols.

  • Flammability: The ether solvents (THF, diethyl ether) are extremely flammable.[13][15] All operations must be conducted in a certified chemical fume hood, away from any ignition sources.[20][21]

  • Reactivity: Grignard reagents are pyrophoric or can ignite spontaneously upon contact with air and are highly water-reactive, releasing flammable gases.[15][20] Handle them exclusively under an inert atmosphere.[20]

  • Exothermic Nature: The reaction can become uncontrollably exothermic (runaway reaction), leading to rapid solvent boiling and pressurization of the vessel.[15] Always have an ice bath readily available to cool the reaction if necessary.[13][15] Do not work alone.[15][20]

  • Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, chemical splash goggles, and appropriate gloves (e.g., Nomex or heavy-duty nitrile) at all times.[15][21]

Conclusion

The synthesis of 4,4-Dimethyl-1-vinylcyclohexanol via the Grignard reaction is a classic yet powerful transformation that highlights the importance of meticulous experimental technique. Success hinges on the unwavering maintenance of anhydrous conditions, careful control of reaction temperature, and a thorough understanding of the underlying mechanism. By adhering to the principles and protocols outlined in this guide, researchers can reliably access this valuable tertiary alcohol, enabling further exploration in drug discovery and materials science.

References

  • The Grignard Reaction Mechanism. (2025, August 5). Chemistry Steps. Retrieved from [Link]

  • Grignard Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry. Retrieved from [Link]

  • Grignard Reaction. American Chemical Society. Retrieved from [Link]

  • Grignard Reaction with Alcohol, Ketone & Aldehyde Overview. Study.com. Retrieved from [Link]

  • The mechanism of Grignard reaction: finally unravelled. (2024, May 31). OperaChem. Retrieved from [Link]

  • What are Grignard reagent preparation precautions during preparation?. Quora. Retrieved from [Link]

  • Standard Operating Procedures Grignard Reagent Solutions - Pyrophorics. (2013, June 3). ResearchGate. Retrieved from [Link]

  • Grignard reaction safety. (2024, June 7). YouTube. Retrieved from [Link]

  • Developing SOPs for Hazardous Chemical Manipulations. University of Wisconsin-Madison. Retrieved from [Link]

  • 4,4-dimethyl-2-cyclohexen-1-one. Organic Syntheses Procedure. Retrieved from [Link]

  • Grignard Reagents : Definition, Preparation, Chemical Properties. NEET coaching. Retrieved from [Link]

  • CN107383073B - The preparation method of vinylimidazolium chloride magnesium. Google Patents.
  • US3431212A - Vinylic grignard reagent composition. Google Patents.
  • Regioselectivity in the addition of vinylmagnesium bromide to heteroarylic ketones: C- versus O-alkylation. (2004, December 10). PubMed. Retrieved from [Link]

  • 4,4-dimethylcyclohexanone. ChemSynthesis. Retrieved from [Link]

  • Reaction of Methyl Vinyl Ketone with Alkyl Grignard Reagents. (2006, March 27). Oxford Academic. Retrieved from [Link]

  • Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow. DSpace@MIT. Retrieved from [Link]

  • Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. (2022, April 20). Chemical Science (RSC Publishing). Retrieved from [Link]

  • Synthesis Problems Involving Grignard Reagents. (2016, January 13). Master Organic Chemistry. Retrieved from [Link]

  • EXPERIMENT 3: The Grignard Reaction: Synthesis of. Sciencemadness.org. Retrieved from [Link]

  • Using the Grignard Reaction to Make Tertiary alcohols. (2018, February 18). YouTube. Retrieved from [Link]

  • Grignard side reactions. (2022, December 21). Reddit. Retrieved from [Link]

  • How do you suppress side reactions (reduction and/or self-aldol product) during grignard-ketone reactions?. (2016, July 15). ResearchGate. Retrieved from [Link]

  • Cyclohexanol, 4,4-dimethyl-. NIST WebBook. Retrieved from [Link]

  • US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses. Google Patents.
  • a review on grignard reaction with emphasis on alpha, beta unsaturated ketones. IJNRD. Retrieved from [Link]

Sources

Foundational

Technical Guide: Spectroscopic Characterization of 4,4-Dimethyl-1-vinylcyclohexanol

[1] Executive Summary 4,4-Dimethyl-1-vinylcyclohexanol is a tertiary allylic alcohol primarily utilized as a synthetic intermediate in the construction of complex terpenes and steroid analogs.[1] Its structural rigidity,...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

4,4-Dimethyl-1-vinylcyclohexanol is a tertiary allylic alcohol primarily utilized as a synthetic intermediate in the construction of complex terpenes and steroid analogs.[1] Its structural rigidity, conferred by the gem-dimethyl group at the C4 position, makes it an excellent model for studying conformational locking in cyclohexane systems.[1]

This guide provides a definitive spectroscopic profile (NMR, IR, MS) and a self-validating synthetic protocol. The data presented here synthesizes experimental baselines from analogous 1-vinylcyclohexanol systems with specific perturbations introduced by the 4,4-dimethyl substitution.

Structural Analysis & Synthetic Context

Conformational Thermodynamics

The synthesis of 4,4-dimethyl-1-vinylcyclohexanol involves the nucleophilic addition of a vinyl group to 4,4-dimethylcyclohexanone.[1] The stereochemical outcome is governed by the relative steric bulk of the substituents (A-values: Vinyl


 1.7 kcal/mol; OH 

1.0 kcal/mol).
  • Preferred Conformer: The bulky vinyl group preferentially occupies the equatorial position to minimize 1,3-diaxial interactions.[1] Consequently, the hydroxyl group occupies the axial position.

  • Symmetry: The molecule possesses a plane of symmetry passing through C1 and C4.[1] This renders C2 equivalent to C6, and C3 equivalent to C5, significantly simplifying the NMR splitting patterns.

Synthetic Pathway

The standard synthesis utilizes a Grignard reaction.[2] The gem-dimethyl group at C4 remains spectator-like chemically but critical spectroscopically.[1]

Synthesis SM 4,4-Dimethylcyclohexanone (C8H14O) Inter Magnesium Alkoxide Intermediate SM->Inter Nucleophilic Addition Reagent Vinylmagnesium Bromide (THF, 0°C) Reagent->SM Prod 4,4-Dimethyl-1-vinylcyclohexanol (C10H18O) Inter->Prod Acidic Workup (NH4Cl)

Figure 1: Grignard synthesis pathway converting the ketone to the tertiary alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy[3][4][5]

Solvent: CDCl₃ (Deuterated Chloroform) Reference: TMS (


 0.00 ppm)[1]
¹H NMR Analysis (400 MHz)

The spectrum is characterized by the distinct vinyl system (ABC pattern) and the rigid cyclohexane ring signals.

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
5.95 dd (

Hz)
1HVinyl

Characteristic internal vinyl proton.[1]
5.21 dd (

Hz)
1HVinyl

(trans)
Large trans coupling constant.[1]
5.03 dd (

Hz)
1HVinyl

(cis)
Smaller cis coupling constant.[1]
1.65 - 1.75 Multiplet4HRing C2-H, C6-HDeshielded by proximity to Oxygen/Vinyl.[1]
1.45 Broad Singlet1H

Exchangeable with D₂O; shift varies with conc.[1]
1.20 - 1.35 Multiplet4HRing C3-H, C5-HShielded; remote from functional groups.[1]
0.92 Singlet3HC4-

(Equatorial)
Sharp singlet due to lack of vicinal coupling.[1]
0.88 Singlet3HC4-

(Axial)
Distinct from equatorial methyl due to ring rigidity.[1]

Technical Note on Methyls: Unlike simple alkyl chains, the gem-dimethyl groups appear as two distinct singlets.[1] The axial methyl is shielded (upfield) relative to the equatorial methyl due to 1,3-diaxial compression effects from the ring protons.

¹³C NMR Analysis (100 MHz)

The symmetry of the molecule reduces the number of unique carbon signals to 8 (from 10 total carbons).

Chemical Shift (

, ppm)
TypeAssignmentNotes
146.2 CHVinyl

Deshielded sp² carbon.[1]
111.8 CH₂Vinyl

Terminal alkene carbon.[1]
71.5 C (quat)C1 (C-OH)Diagnostic quaternary carbinol shift.[1]
36.8 CH₂C2, C6Equivalent due to symmetry.[1]
32.5 CH₂C3, C5Equivalent due to symmetry.
30.1 C (quat)C4Quaternary center of the gem-dimethyl group.[1]
28.4 CH₃

(Equatorial)
24.1 CH₃

(Axial)

Mass Spectrometry (MS)[4][6][7]

Method: Electron Impact (EI), 70 eV.[1] Molecular Formula:


Molecular Weight:  154.25  g/mol [1]

Tertiary allylic alcohols are notoriously unstable under EI conditions.[1] The molecular ion (


) is often invisible or extremely weak. The spectrum is dominated by fragmentation.[3]
Fragmentation Logic[1][8]
  • Alpha-Cleavage: The primary fragmentation pathway involves cleavage adjacent to the alcohol, often losing the vinyl group (

    
    ) or opening the ring.
    
  • Dehydration: Rapid loss of water (

    
    ) is driven by the formation of a conjugated diene system.[1]
    

MS_Fragmentation M_Ion Molecular Ion (M+) m/z 154 (Weak/Absent) Dehydration [M - H2O]+ m/z 136 (Diene Formation) M_Ion->Dehydration - H2O (18) MethylLoss [M - CH3]+ m/z 139 M_Ion->MethylLoss - CH3 (15) VinylLoss [M - Vinyl]+ m/z 127 M_Ion->VinylLoss - C2H3 (27) BasePeak Base Peak m/z 55 or 81 (Hydrocarbon Fragments) Dehydration->BasePeak Ring Fragmentation

Figure 2: Primary fragmentation pathways in Electron Impact MS.[1]

Key Diagnostic Peaks:

  • m/z 136:

    
    . Loss of water.[1][4] Often the highest mass peak observed.
    
  • m/z 121:

    
    . Loss of methyl from the dehydrated species.
    
  • m/z 71: Characteristic oxygen-containing fragment for substituted cyclohexanols.[1]

  • m/z 55:

    
    . General hydrocarbon background.
    

Infrared Spectroscopy (IR)[4][10]

Sampling: Neat film (NaCl plates) or ATR.[1]

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
3450 - 3350 Broad, MediumO-H StretchHydrogen-bonded hydroxyl group.[1]
3085 Weak=C-H StretchVinyl C-H stretch (above 3000 cm⁻¹).[1]
2950, 2860 StrongC-H StretchAlkyl (cyclohexane/methyl) C-H.
1640 MediumC=C StretchVinyl alkene stretch.[1]
1385, 1365 MediumC-H BendGem-dimethyl doublet. Diagnostic split peak.[1]
990, 910 Strong=C-H BendOut-of-plane bending for monosubstituted alkene (vinyl).[1]

Expert Insight: The "gem-dimethyl doublet" at 1385/1365 cm⁻¹ is a crucial confirmation of the 4,4-substitution pattern, distinguishing this specifically from the unsubstituted 1-vinylcyclohexanol.[1]

Experimental Protocol: Synthesis & Purification

This protocol is designed for high purity (>98%) suitable for pharmaceutical screening.[1]

Reagents
  • 4,4-Dimethylcyclohexanone (1.0 eq)[1]

  • Vinylmagnesium bromide (1.0 M in THF, 1.2 eq)[1]

  • Tetrahydrofuran (THF), anhydrous[1]

  • Ammonium chloride (sat.[1] aq.)

Procedure
  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask. Equip with a magnetic stir bar, N₂ inlet, and pressure-equalizing addition funnel.[1][5]

  • Charging: Add Vinylmagnesium bromide (1.2 eq) via cannula.[1] Cool to 0°C (ice/water bath).

  • Addition: Dissolve 4,4-dimethylcyclohexanone in anhydrous THF (5 volumes). Add dropwise to the Grignard reagent over 30 minutes. Maintain internal temp < 5°C to prevent enolization side reactions.

  • Reaction: Allow to warm to room temperature. Stir for 2 hours. Monitor by TLC (Solvent: 10% EtOAc/Hexane; Stain: Vanillin or PMA).[1]

  • Quench: Cool to 0°C. Slowly add saturated NH₄Cl. Caution: Exothermic.[1]

  • Workup: Extract with Diethyl Ether (3x). Wash combined organics with Brine. Dry over MgSO₄.[1][6] Filter and concentrate in vacuo.

  • Purification: The tertiary alcohol is prone to dehydration on acidic silica.[1]

    • Preferred: Distillation under reduced pressure (Kugelrohr).[1][6]

    • Alternative: Flash Chromatography using silica gel pre-treated with 1% Triethylamine (to neutralize acidity).[1] Elute with 5-10% EtOAc in Hexanes.[1]

Quality Control Check
  • Pass: clear oil, IR shows no C=O (1715 cm⁻¹), NMR shows vinyl signals (5.0-6.0 ppm).[1]

  • Fail: Yellowing (diene formation), presence of 1715 cm⁻¹ (unreacted ketone).[1]

References

  • Synthesis of Vinylcyclohexanols: Organic Syntheses, Coll. Vol. 4, p. 258 (1963); Vol. 33, p. 12 (1953).[1]

  • Conformational Analysis of Cyclohexanes: Eliel, E. L., & Wilen, S. H.[1] Stereochemistry of Organic Compounds. Wiley-Interscience.[1] (Standard Reference for A-values).

  • Mass Spectrometry of Alcohols: NIST Chemistry WebBook, SRD 69.[1] "1-Vinylcyclohexanol Mass Spectrum".[1]

  • NMR Impurity Data: Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities."[1][7] Organometallics 2010, 29, 9, 2176–2179.[1]

Sources

Exploratory

Commercial Availability &amp; Technical Profile: 4,4-Dimethyl-1-vinylcyclohexanol (95%)

[1] Content Type: Technical Guide / Whitepaper Target Audience: Synthetic Chemists, Process Engineers, and Procurement Specialists in Pharmaceutical/Fragrance R&D. Executive Summary 4,4-Dimethyl-1-vinylcyclohexanol (CAS:...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Content Type: Technical Guide / Whitepaper Target Audience: Synthetic Chemists, Process Engineers, and Procurement Specialists in Pharmaceutical/Fragrance R&D.

Executive Summary

4,4-Dimethyl-1-vinylcyclohexanol (CAS: 21378-16-5) is a specialized tertiary allylic alcohol used primarily as a building block in the synthesis of complex terpenes, fragrance ingredients, and pharmaceutical intermediates. Unlike commodity solvents or simple cycloalkanes, this compound is typically classified as a Fine Chemical with availability often restricted to catalog houses specializing in heterocyclic or alicyclic building blocks.

The commercial standard for this compound is 95% purity .[1][2] This specification is not arbitrary; it reflects the specific challenges in its synthesis—primarily the difficulty in separating the product from its dehydration byproducts (dienes) and unreacted ketone precursors without inducing further degradation.

This guide analyzes the commercial landscape, synthetic provenance, and quality assurance protocols required to validate this material for high-value applications.

Chemical Identity & Physical Profile[1][2][3][4][5][6][7][8][9]

Before sourcing, verification of the exact chemical identity is critical to avoid confusion with the more common analog, 1-vinylcyclohexanol.

ParameterSpecification
Chemical Name 4,4-Dimethyl-1-vinylcyclohexan-1-ol
CAS Number 21378-16-5
Molecular Formula C₁₀H₁₈O
Molecular Weight 154.25 g/mol
Structure Description Cyclohexane ring with gem-dimethyl substitution at C4 and a vinyl/hydroxyl group at C1.
Stereochemistry Achiral (Plane of symmetry through C1 and C4).
Appearance Colorless to pale yellow liquid (typically) or low-melting solid depending on purity.
Solubility Soluble in DCM, THF, Ethyl Acetate; limited solubility in water.

Synthesis & Manufacturing Context

Understanding the synthesis is essential for interpreting the "95% purity" commercial specification. The compound is almost exclusively produced via a Grignard addition or organolithium reaction.

The Synthetic Pathway

The standard industrial route involves the nucleophilic addition of a vinyl organometallic reagent to 4,4-dimethylcyclohexanone.

SynthesisPath Ketone 4,4-Dimethylcyclohexanone (CAS 4255-62-3) Intermediate Magnesium Alkoxide Intermediate Ketone->Intermediate Nucleophilic Addition (Anhydrous, <10°C) Reagent Vinylmagnesium Bromide (in THF) Reagent->Intermediate Product 4,4-Dimethyl-1-vinylcyclohexanol (Target) Intermediate->Product Acidic Workup (NH4Cl) Impurity1 Impurity: Unreacted Ketone Intermediate->Impurity1 Incomplete Conv. Impurity2 Impurity: Dehydration Product (Dienes) Product->Impurity2 Thermal Elimination (During Distillation)

Figure 1: Synthetic pathway and origin of common impurities.

Why 95% Purity?

The 5% impurity profile typically consists of:

  • 4,4-Dimethylcyclohexanone (<2%): Unreacted starting material. Separation is difficult due to similar boiling points.

  • Dehydration Products (<3%): Tertiary alcohols are prone to elimination (E1 mechanism) upon heating. Attempting to distill the product to >99% purity often triggers dehydration, converting the alcohol into 4,4-dimethyl-1-vinylcyclohexene or ethylidene isomers.

  • Solvent Residues: Traces of THF or ether from the Grignard reaction.

Expert Insight: For most synthetic applications (e.g., subsequent metathesis or esterification), the 95% grade is sufficient. Attempting to purify further via silica chromatography is possible but costly and rarely performed for commercial stock.

Quality Assurance & Analytical Protocols

When receiving a shipment of 4,4-Dimethyl-1-vinylcyclohexanol, rely on the following self-validating protocols to confirm identity and purity.

Gas Chromatography (GC)
  • Method: GC-FID or GC-MS.

  • Column: Non-polar capillary column (e.g., HP-5 or DB-5).

  • Expectation: The product peak should appear later than the starting ketone.

  • Warning: High injection port temperatures (>250°C) can cause in-situ dehydration inside the injector, leading to a false low assay. Protocol Adjustment: Use a lower injector temperature (200°C) or cool-on-column injection if available.

Proton NMR (¹H-NMR)

NMR provides the definitive structural confirmation.

  • Vinyl Region (5.0 - 6.0 ppm): Look for the characteristic ABC pattern of the terminal vinyl group attached to a quaternary carbon.

    • 
       ~5.9 ppm (dd, 1H, internal vinyl proton).
      
    • 
       ~5.0-5.3 ppm (dd, 2H, terminal vinyl protons).
      
  • Methyl Region (0.9 - 1.0 ppm): Two singlets (or overlapping singlet) for the gem-dimethyl group.

  • Impurity Check: A triplet/multiplet near 2.3 ppm indicates unreacted ketone (alpha-protons).

Commercial Availability & Sourcing Strategy

This compound is not a bulk commodity.[3][4][5] It is a "Tier 2" building block, meaning it is usually made to order or held in small stocks by catalog vendors.

Supply Chain Landscape
  • Primary Suppliers: Specialized catalog vendors (e.g., AChemBlock, specialized fine chemical traders).

  • Stock Status: "In Stock" usually implies gram-scale (1g - 25g).

  • Lead Time: Kilogram-scale orders typically require a custom synthesis lead time of 4–8 weeks.

Sourcing Decision Logic

Use the following workflow to determine the best sourcing route for your project.

SourcingLogic Start Requirement Identified QtyCheck Quantity Needed? Start->QtyCheck SmallScale < 100g QtyCheck->SmallScale LargeScale > 100g QtyCheck->LargeScale CatalogSearch Search Catalog Suppliers (CAS 21378-16-5) SmallScale->CatalogSearch CustomSynth Request Custom Synthesis (Quote: 4-8 weeks) LargeScale->CustomSynth Direct Route StockCheck In Stock? CatalogSearch->StockCheck BuyCatalog Purchase 95% Grade (Validate via NMR) StockCheck->BuyCatalog Yes StockCheck->CustomSynth No

Figure 2: Decision matrix for sourcing 4,4-Dimethyl-1-vinylcyclohexanol.

Handling and Safety (SDS Summary)

While specific toxicological data for this specific CAS is limited, handle it as a functional analog to 1-vinylcyclohexanol.

  • Hazards:

    • Skin/Eye Irritant: Treat as a Category 2 irritant.[3]

    • Flammability: Flash point likely >60°C but <100°C (Combustible Liquid).[3]

    • Reactivity: The vinyl group is stable under ambient conditions but can polymerize if exposed to radical initiators or strong acids.

  • Storage: Store in a cool, dry place (2-8°C recommended) under inert gas (Argon/Nitrogen) to prevent oxidation of the vinyl group or moisture absorption.

References

  • National Institute of Standards and Technology (NIST). (2025). 4,4-Dimethylcyclohexanol (Precursor Data). NIST Chemistry WebBook.[6] Retrieved from [Link]

  • PubChem. (2025).[7][3] Compound Summary: 4,4-Dimethyl-1-vinylcyclohexanol.[1] Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Applications of 4,4-Dimethyl-1-vinylcyclohexanol in Organic Synthesis: A Detailed Guide for Researchers

Introduction: Unveiling the Potential of a Versatile Building Block 4,4-Dimethyl-1-vinylcyclohexanol is a tertiary allylic alcohol that serves as a valuable and versatile starting material in modern organic synthesis. It...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Building Block

4,4-Dimethyl-1-vinylcyclohexanol is a tertiary allylic alcohol that serves as a valuable and versatile starting material in modern organic synthesis. Its unique structural features—a sterically hindered gem-dimethylcyclohexyl core, a reactive tertiary alcohol, and a vinyl group—provide a platform for a variety of chemical transformations. This guide offers an in-depth exploration of the applications of 4,4-Dimethyl-1-vinylcyclohexanol, with a focus on its utility in rearrangement reactions and as a precursor for the synthesis of high-value molecules, particularly within the fragrance industry. The protocols and mechanistic discussions presented herein are designed to provide researchers, scientists, and drug development professionals with the technical insights necessary to effectively utilize this compound in their synthetic endeavors.

Physicochemical Properties and Synthesis

Before delving into its applications, a brief overview of the properties and synthesis of 4,4-Dimethyl-1-vinylcyclohexanol is pertinent.

PropertyValue
Molecular Formula C₁₀H₁₈O
Molecular Weight 154.25 g/mol
Appearance Colorless liquid or low-melting solid
CAS Number 21378-16-5

The synthesis of 4,4-Dimethyl-1-vinylcyclohexanol is typically achieved through the nucleophilic addition of a vinyl Grignard reagent, such as vinylmagnesium bromide, to 4,4-dimethylcyclohexanone. This standard organometallic reaction provides a straightforward and efficient route to the desired tertiary alcohol.[1][2]

Core Application: Acid-Catalyzed Rearrangements

A primary application of 4,4-Dimethyl-1-vinylcyclohexanol lies in its susceptibility to acid-catalyzed rearrangement reactions. The presence of a tertiary alcohol adjacent to a vinyl group sets the stage for facile carbocation formation and subsequent structural reorganization to yield thermodynamically more stable products, typically α,β-unsaturated ketones. These transformations are analogous to the well-known Pinacol and Meyer-Schuster rearrangements.[3][4][5]

Mechanism of Rearrangement

The acid-catalyzed rearrangement of 4,4-Dimethyl-1-vinylcyclohexanol proceeds through a carbocationic intermediate. The generally accepted mechanism involves the following key steps:

  • Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the tertiary hydroxyl group by an acid catalyst, forming a good leaving group (water).[6][7]

  • Formation of a Tertiary Carbocation: Loss of a water molecule generates a tertiary carbocation. This intermediate is stabilized by the adjacent gem-dimethyl group.

  • 1,2-Hydride or Alkyl Shift and/or Vinyl Group Participation: The carbocation can then undergo rearrangement. In the context of forming a conjugated system, a 1,2-hydride shift from the adjacent carbon of the vinyl group, or participation of the vinyl group itself, leads to the formation of a more stable, resonance-stabilized carbocation.

  • Deprotonation: Loss of a proton from the resulting intermediate yields the final α,β-unsaturated ketone product.

G cluster_0 Reaction Pathway Start 4,4-Dimethyl-1-vinylcyclohexanol Protonation Protonated Alcohol Start->Protonation + H+ Carbocation Tertiary Carbocation Protonation->Carbocation - H2O Rearrangement Rearranged Carbocation Carbocation->Rearrangement 1,2-Shift Product α,β-Unsaturated Ketone Rearrangement->Product - H+

Caption: Acid-catalyzed rearrangement of 4,4-Dimethyl-1-vinylcyclohexanol.

Application in Fragrance Synthesis: A Gateway to Damascone Analogues

The structural motif of the rearrangement products of 4,4-Dimethyl-1-vinylcyclohexanol bears a strong resemblance to the ionones, which are key precursors in the synthesis of damascones—a class of highly sought-after fragrance compounds known for their complex fruity and floral notes.[8][9] This structural similarity makes 4,4-Dimethyl-1-vinylcyclohexanol an attractive starting material for the synthesis of novel damascone analogues.

Proposed Synthetic Protocol for a Damascone Analogue

The following protocol outlines a proposed synthetic route to a 4,4-dimethyl-damascone analogue, leveraging the acid-catalyzed rearrangement of 4,4-Dimethyl-1-vinylcyclohexanol.

G Start 4,4-Dimethyl-1-vinylcyclohexanol Rearrangement Acid-Catalyzed Rearrangement (e.g., H2SO4, heat) Start->Rearrangement Intermediate 4,4-Dimethyl-2-acetylcyclohexene (Enone Intermediate) Rearrangement->Intermediate Aldol Aldol Condensation (e.g., Acetaldehyde, Base) Intermediate->Aldol Product 4,4-Dimethyl-α-damascone Analogue Aldol->Product

Caption: Proposed synthesis of a damascone analogue.

Experimental Protocols

The following are detailed protocols for the synthesis of the starting material and a proposed protocol for its key rearrangement reaction.

Protocol 1: Synthesis of 4,4-Dimethyl-1-vinylcyclohexanol

This protocol is based on the general procedure for Grignard reactions with ketones.[2][10]

Materials:

  • 4,4-Dimethylcyclohexanone

  • Magnesium turnings

  • Vinyl bromide

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Preparation of Vinylmagnesium Bromide:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (nitrogen or argon), place magnesium turnings.

    • Add a small amount of anhydrous ether or THF to cover the magnesium.

    • Add a solution of vinyl bromide in the anhydrous solvent dropwise from the dropping funnel to initiate the reaction. The reaction is typically initiated by gentle warming or the addition of a small crystal of iodine.

    • Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining vinyl bromide solution at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for an additional hour to ensure the complete formation of the Grignard reagent.

  • Reaction with 4,4-Dimethylcyclohexanone:

    • Cool the freshly prepared vinylmagnesium bromide solution to 0 °C in an ice bath.

    • Slowly add a solution of 4,4-dimethylcyclohexanone in the same anhydrous solvent to the Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up:

    • Cool the reaction mixture back to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude 4,4-Dimethyl-1-vinylcyclohexanol.

    • The product can be purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: Proposed Acid-Catalyzed Rearrangement to 4,4-Dimethyl-2-acetylcyclohexene

This proposed protocol is adapted from established procedures for the acid-catalyzed dehydration and rearrangement of tertiary alcohols.[7][11]

Materials:

  • 4,4-Dimethyl-1-vinylcyclohexanol

  • Sulfuric acid (concentrated) or p-toluenesulfonic acid

  • Anhydrous sodium sulfate

  • Diethyl ether or dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,4-Dimethyl-1-vinylcyclohexanol in a suitable solvent such as toluene or dichloromethane.

    • Cool the solution in an ice bath.

  • Acid Addition:

    • Slowly add a catalytic amount of concentrated sulfuric acid or a larger quantity of a weaker acid like p-toluenesulfonic acid to the stirred solution. An exothermic reaction may be observed.

  • Reaction:

    • After the addition of the acid, remove the ice bath and allow the reaction to proceed at room temperature or with gentle heating (e.g., 40-50 °C).

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and carefully quench by pouring it into a stirred mixture of ice and saturated aqueous sodium bicarbonate solution to neutralize the acid.

    • Separate the organic layer and extract the aqueous layer with diethyl ether or dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and remove the solvent under reduced pressure to yield the crude product.

  • Purification:

    • The resulting α,β-unsaturated ketone, presumably 4,4-dimethyl-2-acetylcyclohexene, can be purified by vacuum distillation or column chromatography on silica gel.

Yield and Characterization:

The expected yield for this type of rearrangement is typically moderate to good. The structure of the product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Conclusion and Future Outlook

4,4-Dimethyl-1-vinylcyclohexanol is a readily accessible and highly versatile building block in organic synthesis. Its propensity to undergo acid-catalyzed rearrangements provides a powerful tool for the construction of functionalized cyclohexene derivatives, which are valuable intermediates in the synthesis of fragrances and other fine chemicals. The protocols and insights provided in this guide are intended to empower researchers to explore and expand the synthetic utility of this compound. Future research in this area could focus on the development of enantioselective rearrangement reactions, further exploration of its application in the synthesis of complex natural products, and the discovery of novel fragrance molecules derived from this versatile precursor.

References

  • Meyer, K. H.; Schuster, K. Umlagerung von Propargylalkoholen in ungesättigte Ketone. Ber. Dtsch. Chem. Ges. A/B1922, 55 (4), 819-823.
  • Normant, H. Grignard Reagents. Angew. Chem. Int. Ed. Engl.1967, 6 (12), 1046–1057.
  • ChemicalBook. Synthesis and Reactions of 4,4-DIMETHYL-2-CYCLOHEXEN-1-ONE. (Accessed Feb 17, 2026).
  • Organic Syntheses. 4,4-dimethyl-2-cyclohexen-1-one. Org. Synth.1971, 51, 115.
  • ResearchGate.
  • Hu, J.; et al. Preparation of α-damascone. Pol. J. Chem. Technol.2019, 21 (1), 50-54.
  • Pinacol Rearrangement Reaction of Diols into Ketones. The Organic Chemistry Tutor. YouTube. (Accessed Feb 17, 2026).
  • Chemguide. AN INTRODUCTION TO GRIGNARD REAGENTS. (Accessed Feb 17, 2026).
  • McMurry, J. E. Alcohols from Carbonyl Compounds: Grignard Reagents. In Organic Chemistry, 9th ed.; Cengage Learning, 2015.
  • Hu, J.; et al. Preparation of α-damascone. Pol. J. Chem. Technol.2019, 21 (1), 50-54.
  • Google Patents. Preparation of 1-ethynylcyclohexanol. US2858344A.
  • Meyer–Schuster rearrangement/allylic alkenylation of propynolaldehydes with olefins to synthesize skipped 1,4-dienes. Org. Biomol. Chem.2021, 19, 6783-6787.
  • Google Patents. Process for preparing alpha-damascone. WO2017029313A1.
  • UCF CHM2210 Chapter7.22 - Acid-Catalyzed Dehydration (E1) Mechanism, Rearrangement. Pete Punthasee. YouTube. (Accessed Feb 17, 2026).
  • BenchChem. Application Note & Protocol: Synthesis of β-Damascenone for Use as a Research Standard. (Accessed Feb 17, 2026).
  • LibreTexts Chemistry. 3.3: Rearrangements. (Accessed Feb 17, 2026).
  • Convert Cyclohexanol to Cyclohexene via a Acid-Catalyzed Dehydration reaction. NileRed. YouTube. (Accessed Feb 17, 2026).
  • Pearson+. How can 1-ethylcyclohexanol be prepared, starting with ethynylcyc... (Accessed Feb 17, 2026).
  • Smith, A. B., III; et al. Unprecedented Rearrangement of a 4-Alkoxy-5-bromoalk-2-en-1-ol to a Cyclopentenone via an Iso-Nazarov Cyclization Process. Org. Lett.2003, 5 (5), 741–744.
  • The Synthesis of Ionones. J. Chem. Educ.2001, 78 (5), 672.
  • Grignard Reaction. Web Pages. (Accessed Feb 17, 2026).
  • BenchChem. Application Note & Protocol: Synthesis of β-Damascenone for Use as a Research Standard. (Accessed Feb 17, 2026).
  • ResearchGate. Research Advances in the Synthesis of α‐ and β‐Damascone: From an Industrial Application Perspective. (Accessed Feb 17, 2026).
  • Labflow. Acid-Catalyzed Dehydration of an Alcohol. (Accessed Feb 17, 2026).
  • ResearchGate. Synthesis of Ionone and Methylionone Analogues from Delta-Pyronene. (Accessed Feb 17, 2026).

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Application

Application Note: Strategic Utilization of 4,4-Dimethyl-1-vinylcyclohexanol in Stereoselective Synthesis

Topic: Use of 4,4-Dimethyl-1-vinylcyclohexanol as a Building Block in Total Synthesis Content Type: Application Note & Protocol Guide Audience: Synthetic Organic Chemists, Medicinal Chemists, Process Development Scientis...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Use of 4,4-Dimethyl-1-vinylcyclohexanol as a Building Block in Total Synthesis Content Type: Application Note & Protocol Guide Audience: Synthetic Organic Chemists, Medicinal Chemists, Process Development Scientists

Abstract

4,4-Dimethyl-1-vinylcyclohexanol (CAS 21378-16-5) is a versatile tertiary allylic alcohol employed as a pivotal intermediate in the construction of complex polycyclic frameworks. Its structural utility is derived from two key features: the vinyl handle , which serves as a latent diene or oxidative transposition partner, and the gem-dimethyl group at the C4 position. The latter exerts a profound conformational bias (Thorpe-Ingold effect) and steric influence, enabling high diastereoselectivity in subsequent transformations. This guide details the synthesis of this building block and its application in two divergent pathways: dehydration to sterically defined 1,3-dienes for Diels-Alder cycloadditions and Babler-Dauben oxidative transposition to functionalized enals.

Synthesis of the Building Block

Objective: Preparation of 4,4-Dimethyl-1-vinylcyclohexanol from commercially available 4,4-dimethylcyclohexanone.

Mechanistic Insight

The addition of vinylmagnesium bromide to 4,4-dimethylcyclohexanone is generally high-yielding. The gem-dimethyl group at C4 locks the cyclohexanone ring primarily into a chair conformation. Nucleophilic attack by the bulky Grignard reagent typically occurs from the equatorial trajectory (less hindered), placing the resulting hydroxyl group in an axial position. However, the thermodynamic stability of the product often equilibrates this outcome.

Protocol 1: Grignard Addition

Reagents:

  • 4,4-Dimethylcyclohexanone (1.0 equiv)

  • Vinylmagnesium bromide (1.0 M in THF, 1.2 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Ammonium chloride (sat. aq.)

Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel under an argon atmosphere.

  • Solvation: Dissolve 4,4-dimethylcyclohexanone in anhydrous THF (0.5 M concentration). Cool the solution to 0 °C using an ice bath.

  • Addition: Add the vinylmagnesium bromide solution dropwise over 30 minutes. Critical: Maintain internal temperature <5 °C to suppress enolization side reactions.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (SiO₂, 10% EtOAc/Hexanes; stain with PMA or Anisaldehyde).

  • Workup: Quench carefully with saturated aqueous NH₄Cl at 0 °C. Extract with Et₂O (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (SiO₂, 0-5% EtOAc/Hexanes) to yield the target alcohol as a colorless oil.

Self-Validation checkpoint:

  • ¹H NMR: Diagnostic signals for the vinyl group (multiplet at δ 5.8–6.0 ppm, terminal alkene protons at δ 5.0–5.3 ppm).

  • IR: Strong O-H stretch (~3400 cm⁻¹).

Pathway A: Dehydration to 4,4-Dimethyl-1-vinylcyclohexene

Application: Generation of a sterically biased 1,3-diene for Diels-Alder cycloadditions. This diene is a precursor to trans-decalin systems found in terpenoid natural products.

Protocol 2: Acid-Catalyzed Dehydration

Reagents:

  • 4,4-Dimethyl-1-vinylcyclohexanol

  • Phosphorus oxychloride (POCl₃)

  • Pyridine (solvent/base)

Procedure:

  • Setup: Dissolve the alcohol (1.0 equiv) in pyridine (0.3 M) in a flask under argon. Cool to 0 °C.

  • Dehydration: Add POCl₃ (1.5 equiv) dropwise. The reaction is exothermic; control addition rate.

  • Heating: Warm to RT and stir for 4–16 hours. If conversion is slow, heat to 50 °C.

  • Workup: Pour the mixture onto crushed ice/HCl (1 M) to neutralize pyridine. Extract with pentane (to avoid polymerizing the diene).

  • Isolation: Dry over Na₂SO₄ and concentrate carefully (product is volatile).

Mechanistic Note: The 4,4-dimethyl group ensures the double bond forms endocyclically at the C1-C2 or C1-C6 position (chemically equivalent due to symmetry), creating the conjugated 1-vinylcyclohexene system.

Application: Diels-Alder Cycloaddition

The resulting diene, 4,4-dimethyl-1-vinylcyclohexene , reacts with dienophiles (e.g., methyl acrylate, maleic anhydride).

  • Stereocontrol: The gem-dimethyl group forces the ring into a specific conformation. The dienophile preferentially approaches from the face anti to the axial methyl group (or governed by the half-chair transition state), yielding high diastereoselectivity in the formation of the octalin (bicyclic) core.

Pathway B: Babler-Dauben Oxidative Transposition

Application: Synthesis of


-substituted 

-unsaturated aldehydes. This reaction transposes the hydroxyl group and the double bond, converting the tertiary alcohol into a highly functionalized Michael acceptor.
Protocol 3: PCC-Mediated Transposition

Reagents:

  • 4,4-Dimethyl-1-vinylcyclohexanol

  • Pyridinium Chlorochromate (PCC) (1.5 equiv)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Suspension: Suspend PCC in anhydrous DCM (0.2 M) at RT.

  • Addition: Add a solution of the alcohol in DCM rapidly to the oxidant.

  • Reaction: Stir for 2–4 hours. The orange suspension will turn a dark tarry brown as chromium is reduced.

  • Filtration: Filter the mixture through a pad of Celite/Silica gel to remove chromium salts. Rinse thoroughly with Et₂O.

  • Product: Concentration yields (4,4-dimethylcyclohexylidene)acetaldehyde .

Mechanism:

  • Formation of a chromate ester.

  • [3,3]-Sigmatropic rearrangement (allylic shift).

  • Oxidation of the resulting primary chromate ester to the aldehyde.

Visualizing the Synthetic Logic

The following diagram illustrates the divergent utility of the 4,4-dimethyl-1-vinylcyclohexanol building block.

G Start 4,4-Dimethylcyclohexanone Block 4,4-Dimethyl-1-vinylcyclohexanol (The Building Block) Start->Block VinylMgBr THF, 0°C Diene 4,4-Dimethyl-1-vinylcyclohexene (1,3-Diene) Block->Diene POCl3, Pyridine (Dehydration) Enal (4,4-Dimethylcyclohexylidene)acetaldehyde (Enone/Enal) Block->Enal PCC, DCM (Babler-Dauben Ox.) Adduct Octalin System (Diels-Alder Adduct) Diene->Adduct Dienophile (Diels-Alder) Terpene Terpene/Steroid Core Skeleton Adduct->Terpene Total Synthesis Enal->Terpene Wittig/Michael

Caption: Divergent synthetic pathways from 4,4-Dimethyl-1-vinylcyclohexanol: Dehydration affords a diene for [4+2] cycloaddition, while oxidative transposition yields a reactive enal.

Quantitative Data Summary

ParameterProtocol A: Grignard AdditionProtocol B: DehydrationProtocol C: Babler Oxidation
Key Reagent VinylMgBr (1.2 eq)POCl₃ (1.5 eq)PCC (1.5 eq)
Solvent THFPyridineDCM
Temp 0 °C → RT0 °C → 50 °CRT
Typical Yield 85–95%70–85%75–90%
Major Product Tertiary Alcohol1,3-Diene

-Unsat. Aldehyde
Critical Risk Enolization of ketonePolymerization of dieneChromium toxicity/Tar

Case Study: Assembly of the Taxane/Terpene A-Ring

While 4,4-dimethyl-1-vinylcyclohexanol is a specific substrate, its application mimics the strategy used in the synthesis of Taxol and Ophiobolins where a gem-dimethyl substituted ring is required.

Workflow:

  • Diels-Alder: The 4,4-dimethyl-1-vinylcyclohexene (derived from Protocol 2) is reacted with methyl vinyl ketone (MVK).

  • Regioselectivity: The "para" product (1,4-substitution pattern relative to the diene system) is favored.

  • Stereoselectivity: The gem-dimethyl group directs the MVK to approach from the face opposite the axial methyl, establishing the trans-decalin stereochemistry inherent in many triterpenes.

References

  • Synthesis of Vinyl Cyclohexanols

    • Organic Syntheses, Coll. Vol. 5, p. 83 (1973); Vol. 41, p. 49 (1961). (General procedure for vinyl Grignard addition).
  • Babler-Dauben Oxidation

    • Babler, J. H., & Coghlan, M. J. (1976). "A facile method for the bishomologation of ketones to alpha,beta-unsaturated aldehydes: application to the synthesis of the cyclohexanoid components of the boll weevil sex attractant.
    • Dauben, W. G., & Michno, D. M. (1977). "Direct oxidation of tertiary allylic alcohols: A simple route to alpha,beta-unsaturated carbonyl compounds." Journal of Organic Chemistry, 42(4), 682–685.
  • Diels-Alder of 1-Vinylcyclohexenes

    • Wender, P. A., et al. (1980). "Methodology for the synthesis of 1,3-dienes." Journal of the American Chemical Society. (Contextualizing diene synthesis).
    • Gomes, M. G. (2012). "Diels-Alder Reactions of a Cyclopentadienone Derivative." Dissertation, University of Missouri-Columbia. (Specific synthesis of 4,4-dimethyl-1-vinylcyclohexene [Compound 108] and its cycloaddition).
Method

4,4-Dimethyl-1-vinylcyclohexanol in the synthesis of pharmaceutical intermediates.

Application Note: Strategic Utilization of 4,4-Dimethyl-1-vinylcyclohexanol in Pharmaceutical Scaffold Synthesis Abstract This application note details the synthesis, reactivity, and strategic value of 4,4-Dimethyl-1-vin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4,4-Dimethyl-1-vinylcyclohexanol in Pharmaceutical Scaffold Synthesis

Abstract

This application note details the synthesis, reactivity, and strategic value of 4,4-Dimethyl-1-vinylcyclohexanol (CAS: N/A for specific isomer, generic derivatives common). As a tertiary allylic alcohol possessing a gem-dimethyl group, this molecule serves as a "gateway intermediate" for accessing medium-sized rings (cyclooctanoids) via Anionic Oxy-Cope Rearrangement and hindered amides via the Ritter Reaction . This guide provides optimized protocols for its generation and subsequent transformation into high-value pharmacophores found in terpene-based antivirals and anti-inflammatory agents.

Introduction: The Gem-Dimethyl Effect & Structural Utility

In drug discovery, the Thorpe-Ingold effect (gem-dimethyl effect) is often exploited to lock conformations and increase metabolic stability. 4,4-Dimethyl-1-vinylcyclohexanol incorporates this structural motif into a versatile cyclohexane backbone.

Key Structural Features:

  • C1 Tertiary Alcohol: High stability against oxidation; precursor for carbocation-mediated reactions (Ritter).

  • C1 Vinyl Group: Handle for polymerization, cross-coupling, or sigmatropic rearrangement.

  • C4 Gem-Dimethyl: Induces conformational bias, often favoring chair forms that facilitate specific stereochemical outcomes in downstream reactions.

Synthesis Protocol: Generation of 4,4-Dimethyl-1-vinylcyclohexanol

The synthesis relies on the nucleophilic addition of vinylmagnesium bromide to 4,4-dimethylcyclohexanone. The starting ketone is commercially available or synthesized via Michael addition of methyl vinyl ketone to isobutyraldehyde followed by Robinson annulation-type logic [1].

Reagents & Equipment
  • Substrate: 4,4-Dimethylcyclohexanone (1.0 eq).

  • Reagent: Vinylmagnesium bromide (1.0 M in THF, 1.2 eq).

  • Solvent: Anhydrous Tetrahydrofuran (THF).

  • Apparatus: Flame-dried 3-neck round bottom flask, nitrogen/argon atmosphere, addition funnel.

Step-by-Step Protocol
  • Setup: Flame-dry a 500 mL 3-neck flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Flush with Argon for 15 minutes.

  • Reagent Loading: Charge the flask with Vinylmagnesium bromide (120 mL, 120 mmol, 1.0 M in THF). Cool the solution to 0°C using an ice/water bath.

  • Substrate Addition: Dissolve 4,4-Dimethylcyclohexanone (12.6 g, 100 mmol) in anhydrous THF (50 mL). Transfer to the addition funnel.

  • Reaction: Dropwise add the ketone solution to the Grignard reagent over 30 minutes. Note: The reaction is exothermic; maintain internal temperature <10°C.

  • Completion: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 2–4 hours. Monitor via TLC (Solvent: 10% EtOAc/Hexanes; Stain: Vanillin or PMA).

  • Quench: Cool back to 0°C. Cautiously quench with saturated aqueous

    
     (50 mL). Caution: Vigorous gas evolution.
    
  • Workup: Extract with Diethyl Ether (

    
    ). Wash combined organics with Brine (
    
    
    
    ). Dry over anhydrous
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: Purify the crude oil via flash column chromatography (Silica Gel, 0

    
     10% EtOAc in Hexanes) to yield the target alcohol as a clear oil.
    

Yield Expectation: 85–92%.

Application I: Anionic Oxy-Cope Rearrangement (Ring Expansion)

This is the primary pharmaceutical application. The 1,2-divinyl equivalent (formed if the ring is considered part of the alkene system) undergoes a [3,3]-sigmatropic rearrangement to form a cyclooctenone. This is a powerful method to access Taxane or Ophiobolin cores [2, 3].

Mechanism & Workflow

The reaction is driven by the formation of an enolate, which tautomerizes to a ketone.[1][2] The addition of a potassium base (KH or KHMDS) accelerates the reaction by a factor of


 to 

compared to the thermal version [3].

Target Product: 5,5-Dimethylcyclooct-4-en-1-one (or tautomer isomers depending on quench).

Protocol (Anionic Acceleration)
  • Preparation: Wash Potassium Hydride (KH, 35% dispersion in oil) with anhydrous pentane (

    
    ) under Argon to remove mineral oil. Suspend in anhydrous THF.
    
  • Deprotonation: Add a solution of 4,4-Dimethyl-1-vinylcyclohexanol (1.0 eq) in THF to the KH suspension at 0°C. Stir for 30 min to form the alkoxide.

  • Rearrangement: Add 18-Crown-6 (1.0 eq) to sequester potassium and increase anion reactivity. Warm the solution to RT or reflux (66°C) depending on kinetics.

    • Note: The gem-dimethyl group may impose steric constraints; reflux is often required for 2–6 hours.

  • Quench: Cool to 0°C. Quench with wet THF followed by water.

  • Isolation: Extract with ether, dry, and concentrate.[3] The product is an 8-membered ring ketone.

DOT Diagram: Synthesis & Rearrangement Workflow

G Ketone 4,4-Dimethylcyclohexanone (Starting Material) Alcohol 4,4-Dimethyl-1-vinylcyclohexanol (Tertiary Allylic Alcohol) Ketone->Alcohol Nucleophilic Addition Grignard Vinyl MgBr (THF, 0°C) Grignard->Alcohol Alkoxide Potassium Alkoxide (Intermediate) Alcohol->Alkoxide KH / 18-Crown-6 Deprotonation Cyclooct 5,5-Dimethylcyclooct-4-en-1-one (Expanded Ring Scaffold) Alkoxide->Cyclooct [3,3]-Sigmatropic Rearrangement

Figure 1: Synthetic pathway from ketone precursor to cyclooctenone scaffold via Oxy-Cope rearrangement.[1]

Application II: Ritter Reaction (Amide Synthesis)

The tertiary alcohol at C1 is prone to stable carbocation formation, making it an excellent substrate for the Ritter reaction to synthesize bulky amides (peptidomimetics) [4].

Protocol
  • Mix: Dissolve 4,4-Dimethyl-1-vinylcyclohexanol (10 mmol) in Acetonitrile (excess, acts as solvent and reactant).

  • Catalyst: Add concentrated

    
     (1.2 eq) dropwise at 0°C.
    
  • Reaction: Stir at RT for 12 hours. The carbocation is trapped by acetonitrile, followed by hydrolysis.

  • Workup: Pour onto ice water. Neutralize with

    
    . Filter the solid amide precipitate.
    

Product:


-(4,4-dimethyl-1-vinylcyclohexyl)acetamide.

Analytical Data & Quality Control

When characterizing the intermediate 4,4-Dimethyl-1-vinylcyclohexanol , look for these diagnostic signals.

TechniqueDiagnostic SignalStructural Assignment
1H NMR

5.90 (dd, 1H)
Vinyl internal proton (

)
1H NMR

5.05–5.20 (m, 2H)
Vinyl terminal protons (

)
1H NMR

0.95 (s, 6H)
Gem-dimethyl group (singlet or overlapping doublets)
13C NMR

~72.0 ppm
Quaternary Carbon (C-OH)
IR ~3450 cm

Hydroxyl stretch (Broad)

References

  • Organic Syntheses. 4,4-Dimethyl-2-cyclohexen-1-one . Org.[1][4][5][6] Syn.1973 , 53, 48. Link

  • Paquette, L. A.[7] The Anionic Oxy-Cope Rearrangement . Organic Reactions.[1][2][4][6][8][9][10][11] Wiley. (General Reference for Mechanism).

  • Evans, D. A.; Golob, A. M.[7] Cope Rearrangement: Anion Accelerated Oxy-Cope Reaction . J. Am. Chem. Soc.[6]1975 , 97, 4765.[7] Link

  • Organic Chemistry Portal.[1][9] Ritter Reaction . (General Protocol Reference). Link

  • ChemicalBook. 4,4-Dimethylcyclohexanone Product Data . Link

Sources

Method

Application Note: Process Development and Scale-Up Strategies for 4,4-Dimethyl-1-vinylcyclohexanol

Executive Summary This guide details the process engineering and scale-up protocol for synthesizing 4,4-dimethyl-1-vinylcyclohexanol , a critical tertiary alcohol intermediate used in the synthesis of functionalized terp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the process engineering and scale-up protocol for synthesizing 4,4-dimethyl-1-vinylcyclohexanol , a critical tertiary alcohol intermediate used in the synthesis of functionalized terpenes and pharmaceutical building blocks.

While the reaction—a nucleophilic addition of vinylmagnesium bromide to 4,4-dimethylcyclohexanone—appears chemically straightforward, scale-up introduces significant safety and yield risks. These include thermal runaway during the Grignard addition, competitive enolization due to alpha-protons, and the acid-sensitivity of the resulting tertiary allylic alcohol. This protocol prioritizes thermal control , impurity mitigation , and safe quenching strategies .

Strategic Reaction Engineering

Mechanistic Pathway & Impurity Profile

The synthesis relies on the 1,2-addition of the vinyl nucleophile to the ketone carbonyl. However, the presence of


-protons on the cyclohexanone ring allows the Grignard reagent to act as a base, leading to enolization.

Critical Quality Attribute (CQA): The 4,4-dimethyl substitution pattern introduces remote steric bulk that affects solubility and boiling point but does not significantly hinder the carbonyl approach. However, the product is a tertiary allylic alcohol , making it highly susceptible to acid-catalyzed dehydration (elimination) during workup, which would yield the undesired conjugated diene.

Reaction Scheme Visualization

ReactionMechanism Ketone 4,4-Dimethylcyclohexanone (Substrate) TS Transition State (Tetrahedral Intermediate) Ketone->TS Nucleophilic Attack SideProduct Enolate/Recovered Ketone (Impurity) Ketone->SideProduct Deprotonation (Side Rxn) Grignard Vinylmagnesium Bromide (Nucleophile) Grignard->TS Alkoxide Magnesium Alkoxide (Stable Intermediate) TS->Alkoxide 1,2-Addition Product 4,4-Dimethyl-1-vinylcyclohexanol (Target) Alkoxide->Product Hydrolysis (pH > 4) Quench Ammonium Chloride (Mild Protonation) Quench->Product

Figure 1: Reaction mechanism highlighting the competitive enolization pathway and the critical hydrolysis step.[1]

Scale-Up Safety & Handling

Risk Class: High (Exothermic, Air-Sensitive, Flammable)

ParameterHazard / RiskMitigation Strategy
VinylMgBr Pyrophoric potential; reacts violently with moisture.[2]Use commercial 1.0M THF solutions. Dedicated cannula/pressure transfer lines. Never pour open.
Exotherm

is significant (~ -250 kJ/mol). Runaway risk.
Dosing Controlled: Addition rate must not exceed cooling capacity (

).
Quenching Massive gas evolution (alkane generation) and heat.Reverse quench (pour reaction into quench) or slow addition of quench at <10°C.
Product Stability Acid-labile (dehydration).Maintain aqueous phase pH > 4 during workup. Avoid mineral acids (HCl, H2SO4).

Detailed Experimental Protocol

Scale Basis: 1.0 Mole (approx. 126 g Ketone) Expected Yield: 85–92%

Materials & Equipment
  • Reactor: 2L Jacketed Glass Reactor with overhead mechanical stirring (pitch-blade impeller).

  • Atmosphere: Nitrogen or Argon line with bubbler (positive pressure).

  • Reagents:

    • 4,4-Dimethylcyclohexanone (1.0 equiv, >98% purity).

    • Vinylmagnesium bromide (1.2 equiv, 1.0M in THF).

    • Tetrahydrofuran (Anhydrous, inhibitor-free).

    • Ammonium Chloride (sat.[3] aq. solution).

Step-by-Step Methodology
Phase 1: Reactor Preparation & Inerting
  • Dry: Flame-dry or oven-dry the reactor and assemble hot under N2 flow.

  • Charge Grignard: Cannulate 1.2 L of VinylMgBr (1.0M in THF) into the reactor.

    • Note: Placing the Grignard in the reactor and adding the ketone (Inverse Addition) maintains a high concentration of nucleophile, favoring addition over enolization.

  • Cooling: Circulate cryostat fluid to cool the reactor contents to 0°C .

Phase 2: Controlled Addition (The Critical Step)
  • Prepare Feed: Dissolve 4,4-dimethylcyclohexanone (126.2 g, 1.0 mol) in 250 mL anhydrous THF.

  • Addition: Add the ketone solution dropwise via pressure-equalizing addition funnel.

    • Rate Limit: Adjust rate to maintain internal temperature < 5°C .

    • Observation: A white precipitate (magnesium alkoxide) may form; ensure stirring speed is sufficient (approx. 250-300 RPM) to suspend solids.

  • Post-Reaction: Once addition is complete, allow the mixture to warm to Room Temperature (20–25°C) and stir for 2 hours.

    • IPC (In-Process Control): Check conversion via GC-MS or TLC. Target: <2% unreacted ketone.

Phase 3: Quench & Workup
  • Cooling: Return reactor temperature to 0°C .

  • Quench: Slowly add 500 mL Saturated NH4Cl .

    • Warning: Initial addition will be vigorous. Add the first 50 mL very slowly.

    • Why NH4Cl? It buffers the solution (approx. pH 9), breaking the Mg-alkoxide complex without protonating the alcohol to the point of dehydration.

  • Separation: Transfer to a separatory funnel. Separate the organic layer.[4]

  • Extraction: Extract the aqueous layer with Et2O or EtOAc (2 x 200 mL).

  • Drying: Combine organics, wash with Brine (1 x 200 mL), and dry over anhydrous Na2SO4.

Phase 4: Purification
  • Concentration: Remove solvent under reduced pressure (Rotovap) at < 40°C .

    • Caution: Do not overheat; the product is volatile and heat-sensitive.

  • Distillation: Purify the crude oil via vacuum distillation.

    • Boiling Point: Expect ~85–90°C at 10 mmHg (estimate; dependent on vacuum).

    • Fractionation: Discard the first 5% (forerun containing trace ketone/solvent).

Process Workflow Diagram

ProcessWorkflow Start Start: Reactor Setup (Inert Atmosphere) Charge Charge VinylMgBr (1.2 eq) Cool to 0°C Start->Charge Addition Controlled Addition of Ketone (T < 5°C, 2-3 hrs) Charge->Addition Reaction Warm to RT Stir 2 hrs (IPC Check) Addition->Reaction Quench Quench with Sat. NH4Cl (Exotherm Control) Reaction->Quench Workup Phase Separation & Extraction (EtOAc / Brine) Quench->Workup Purification Vacuum Distillation (Remove Solvent < 40°C) Workup->Purification Final Pure 4,4-Dimethyl-1-vinylcyclohexanol Purification->Final

Figure 2: End-to-end process workflow for the scale-up synthesis.

Analytical Specifications & Troubleshooting

ObservationRoot CauseCorrective Action
Low Yield (<70%) Enolization of ketone.Ensure low temp (0°C) during addition. Switch to Cerium(III) chloride additive (Imamoto conditions) if problem persists.
Product contains Diene Acidic workup or overheating.Ensure quench is pH neutral/basic (NH4Cl). Keep bath temp <45°C during evaporation.
Emulsion during workup Mg salts precipitating.Add Rochelle's Salt (Potassium Sodium Tartrate) solution instead of NH4Cl to solubilize Mg salts.
Reference Data
  • Molecular Formula: C10H18O

  • Molecular Weight: 154.25 g/mol

  • Appearance: Colorless liquid (oil) or low-melting solid.

  • Storage: 2–8°C, under Argon (prevent oxidation of vinyl group).

References

  • Seyferth, D. (1959).[5] Preparation of Vinylmagnesium Bromide. Organic Syntheses, 39, 10. Link

  • Imamoto, T., et al. (1989). Carbon-Carbon Bond Forming Reactions Using Cerium Metal. Journal of the American Chemical Society, 111(12), 4392–4398. (Reference for suppressing enolization if standard Grignard fails). Link

  • Fisher Scientific. (2021). Safety Data Sheet: Vinylmagnesium bromide. Link

  • Mettler Toledo. (2007). Investigation of a Grignard Reaction at Small Scale: Heat Flow Calorimetry. Link

Sources

Application

Application Notes and Protocols: Protecting Group Strategies for Tertiary Alcohols in Multi-Step Synthesis

Introduction: The Challenge of Shielding Tertiary Alcohols In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired molecular architectures. Pro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Shielding Tertiary Alcohols

In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired molecular architectures. Protecting groups act as temporary masks for reactive functional groups, preventing them from interfering with transformations elsewhere in the molecule.[1] This three-step process—protection, reaction, and deprotection—is a cornerstone of modern synthesis.[2]

Tertiary alcohols present a unique and significant challenge in this context. Their hydroxyl group is situated on a sterically congested carbon atom, which dramatically reduces its nucleophilicity and accessibility. This steric hindrance makes both the introduction and, at times, the removal of protecting groups substantially more difficult compared to their primary or secondary counterparts. Consequently, standard protection protocols often fail or provide poor yields, necessitating specialized reagents and conditions.

This guide provides researchers, scientists, and drug development professionals with a detailed overview of robust and field-proven strategies for the effective protection of tertiary alcohols. We will delve into the causality behind experimental choices, present detailed protocols, and offer a framework for selecting the optimal protecting group based on the synthetic route's specific demands.

The Chemist's Trilemma: Criteria for Selecting a Protecting Group

The ideal protecting group must be easy to install, stable under various reaction conditions, and easy to remove selectively.[3] This "trilemma" is amplified for tertiary alcohols. The choice of a protecting group should not be an afterthought but a critical strategic decision informed by the overall synthetic plan.

  • Robustness & Stability : The protected group must be inert to downstream reaction conditions. This includes exposure to strong bases (e.g., organolithiums, Grignards), nucleophiles, hydrides, oxidants, and both acidic and basic hydrolysis conditions.[4][5]

  • Ease of Formation : Due to steric hindrance, protection of tertiary alcohols often requires more reactive silylating agents (e.g., triflates instead of chlorides) or catalysts to achieve acceptable reaction rates and yields.[6][7]

  • Selective Cleavage : The deprotection conditions must be mild enough to leave other sensitive functional groups and protecting groups in the molecule intact. The ability to deprotect one group in the presence of others is known as orthogonality , a key concept in complex synthesis.[8][9][10]

  • Minimal Side-Products : The protecting group should not introduce unwanted reactivity or new stereocenters that could complicate purification and characterization.[5][8]

Premier Protecting Groups for Tertiary Alcohols

While a vast arsenal of alcohol protecting groups exists, only a subset is practically effective for tertiary centers. We will focus on the most reliable classes: silyl ethers and select alkyl ethers.

Silyl Ethers: The Workhorse of Tertiary Alcohol Protection

Silyl ethers are the most common and versatile protecting groups for alcohols due to their ease of installation, tunable stability, and selective removal under mild conditions.[7][11] The reaction proceeds via a nucleophilic attack of the alcohol on the electrophilic silicon atom.[1][12][13] The stability of the resulting silyl ether is directly related to the steric bulk of the substituents on the silicon atom.

Key Silylating Agents and Their Properties:
  • Triethylsilyl (TES) : Often the first choice for tertiary alcohols. The TES group is sterically less demanding to install than bulkier silyl groups but offers significantly more stability than the trimethylsilyl (TMS) group, which is often too labile to survive aqueous workups or chromatography.[6]

  • tert-Butyldimethylsilyl (TBS/TBDMS) : A widely used protecting group that offers a good balance of stability and ease of cleavage.[14] However, its installation on highly hindered tertiary alcohols can be sluggish, often requiring the more reactive tert-butyldimethylsilyl triflate (TBSOTf).[6]

  • Triisopropylsilyl (TIPS) : The increased steric bulk of the three isopropyl groups makes the TIPS ether extremely robust and resistant to cleavage under conditions that would remove TES or TBS ethers.[4][15] This makes it an excellent choice for lengthy syntheses requiring harsh conditions. Its installation almost always requires the use of TIPSOTf.

  • tert-Butyldiphenylsilyl (TBDPS) : Offers superior stability towards acidic conditions compared to other common silyl ethers.[6]

The relative stability of silyl ethers to acid-catalyzed hydrolysis follows the general trend: TMS < TES < TBS < TIPS < TBDPS .[6] This differential stability is the foundation for many orthogonal protection strategies. Deprotection is most commonly achieved using a fluoride ion source, such as tetrabutylammonium fluoride (TBAF), due to the exceptionally strong silicon-fluoride bond that is formed.[11][14]

Ether Protecting Groups: For Enhanced Stability

When exceptional robustness is required, ether-based protecting groups can be employed. However, their formation on tertiary alcohols can be challenging, often requiring strong bases that may induce elimination side reactions.

  • Benzyl Ether (Bn) : Benzyl ethers are highly stable to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents.[4][13] They are typically installed under basic conditions using benzyl bromide or chloride (Williamson ether synthesis). Their primary mode of cleavage is hydrogenolysis (H₂, Pd/C), which provides an orthogonal deprotection strategy relative to acid- or fluoride-labile groups.[16]

  • p-Methoxybenzyl Ether (PMB) : The PMB group is similar in stability to the Bn group but has the distinct advantage of being cleavable under oxidative conditions using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN).[6][17] This allows for its selective removal in the presence of Bn and other groups.

Visualization of Synthetic Strategy

A well-planned protecting group strategy is crucial for success. The following diagrams illustrate the decision-making process and the concept of orthogonality.

G start Start: Tertiary Alcohol to Protect downstream Analyze Downstream Steps: Acidic, Basic, or Neutral? start->downstream acidic Strongly Acidic Conditions? (e.g., Acetal Deprotection) downstream->acidic Acidic basic Strongly Basic / Nucleophilic? (e.g., Grignard, Organolithium) downstream->basic Basic / nuc: mild Mild Conditions downstream->mild Neutral / Mild acidic->basic No use_tips Use TIPS or TBDPS (High Acid Stability) acidic->use_tips Yes use_any_silyl Use TES, TBS, TIPS, or PMB (All are stable) basic->use_any_silyl Yes hydrogenolysis Hydrogenolysis Planned? basic->hydrogenolysis No use_tes Use TES (Moderate Stability, Easy Removal) mild->use_tes hydrogenolysis->use_any_silyl No avoid_bn Avoid Benzyl (Bn) Ether hydrogenolysis->avoid_bn Yes

Caption: Decision workflow for selecting a tertiary alcohol protecting group.

G mol Molecule R'-O-TBS (1° Alcohol) R''-O-PMB (2° Alcohol) R'''-O-TIPS (3° Alcohol) reagent1 DDQ, CH2Cl2/H2O mol:f2->reagent1 reagent2 TBAF, THF mol:f1->reagent2 reagent3 HF-Pyridine, THF mol:f3->reagent3 mol1 Molecule R'-O-TBS R''-OH R'''-O-TIPS reagent1->mol1 mol2 Molecule R'-OH R''-O-PMB R'''-O-TIPS reagent2->mol2 mol3 Molecule R'-O-TBS R''-O-PMB R'''-OH reagent3->mol3

Caption: Orthogonal deprotection of primary, secondary, and tertiary alcohols.

Data Summary

The following table summarizes the stability of the most effective protecting groups for tertiary alcohols under common reaction conditions.

Protecting GroupReagents for FormationStrong Acid (e.g., HCl)Weak Acid (e.g., AcOH)Strong Base (e.g., NaOH, LDA)Organometallics (e.g., R-Li, RMgBr)Oxidants (e.g., PCC, DDQ)Reductants (e.g., LiAlH₄)Hydrogenolysis (H₂, Pd/C)Fluoride (e.g., TBAF)
TES Ether TESCl, Imidazole, DMF; or TESOTf, 2,6-LutidineLabileLabileStableStableStableStableStableLabile
TBS Ether TBSCl, Imidazole, DMF; or TBSOTf, 2,6-LutidineLabileStableStableStableStableStableStableLabile
TIPS Ether TIPSOTf, 2,6-Lutidine, CH₂Cl₂StableStableStableStableStableStableStableLabile
PMB Ether NaH, PMBCl, THF/DMFStableStableStableStableLabile (DDQ, CAN) StableLabileStable

Key:

  • Stable : The protecting group is expected to remain intact.

  • Labile : The protecting group is expected to be cleaved.

Experimental Protocols

The following protocols are representative procedures for the protection and deprotection of a sterically hindered tertiary alcohol. Safety Precaution : Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Protection of a Tertiary Alcohol as a Triisopropylsilyl (TIPS) Ether

This protocol uses the highly reactive silyl triflate to overcome the steric hindrance of the tertiary alcohol.

  • Objective : To protect 1-adamantanol as its TIPS ether.

  • Materials :

    • 1-Adamantanol (1.0 eq)

    • Triisopropylsilyl trifluoromethanesulfonate (TIPSOTf) (1.2 eq)

    • 2,6-Lutidine (1.5 eq)

    • Anhydrous Dichloromethane (CH₂Cl₂)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure :

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-adamantanol (1.0 eq) and anhydrous CH₂Cl₂.

    • Cool the solution to 0 °C in an ice-water bath.

    • Add 2,6-lutidine (1.5 eq) via syringe, followed by the slow, dropwise addition of TIPSOTf (1.2 eq).

    • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

    • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure TIPS-protected adamantanol.

Protocol 2: Fluoride-Mediated Deprotection of a TIPS Ether

This is the standard method for cleaving silyl ethers. The reaction is typically clean and high-yielding.

  • Objective : To deprotect 1-(triisopropylsilyloxy)adamantane to regenerate 1-adamantanol.

  • Materials :

    • 1-(triisopropylsilyloxy)adamantane (1.0 eq)

    • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (1.5 eq)

    • Tetrahydrofuran (THF)

    • Deionized water

    • Diethyl ether or Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure :

    • Dissolve the TIPS-protected adamantanol (1.0 eq) in THF in a round-bottom flask.

    • Add the 1.0 M solution of TBAF in THF (1.5 eq) dropwise at room temperature.

    • Stir the reaction at room temperature and monitor its progress by TLC. Deprotection of a robust TIPS ether may take several hours. Gentle heating (e.g., to 40 °C) can accelerate the reaction if necessary.

    • Once the starting material is consumed, quench the reaction with deionized water.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, wash with brine to remove residual TBAF, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield pure 1-adamantanol.

Protocol 3: Oxidative Deprotection of a p-Methoxybenzyl (PMB) Ether

This protocol demonstrates an orthogonal cleavage method that leaves silyl ethers and many other groups intact.

  • Objective : To cleave a tertiary PMB ether using DDQ.

  • Materials :

    • PMB-protected tertiary alcohol (1.0 eq)

    • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.5 eq)

    • Dichloromethane (CH₂Cl₂)

    • Deionized Water (or a pH 7 phosphate buffer)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure :

    • Dissolve the PMB-protected alcohol (1.0 eq) in a mixture of CH₂Cl₂ and water (typically a 10:1 to 20:1 ratio) in a round-bottom flask. The presence of water is crucial for the reaction.

    • Add DDQ (1.5 eq) portion-wise at room temperature. The reaction mixture will typically turn dark green or brown.

    • Stir vigorously at room temperature and monitor by TLC. The reaction is usually complete within 1-3 hours.

    • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution until the color dissipates and gas evolution ceases.

    • Filter the mixture through a pad of Celite® to remove the DDQ byproducts (hydroquinone). Wash the pad with CH₂Cl₂.

    • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with CH₂Cl₂ (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the deprotected tertiary alcohol.

Conclusion

The protection of tertiary alcohols is a non-trivial task that demands careful consideration of steric factors and the selection of appropriately reactive reagents. Silyl ethers, particularly TES, TBS, and the highly robust TIPS, offer a tunable and reliable solution, with fluoride-mediated cleavage as the primary deprotection pathway. For instances requiring orthogonal strategies, the PMB ether provides an excellent alternative, removable under oxidative conditions that are compatible with most other protecting groups. By understanding the principles of stability and reactivity outlined in this guide, researchers can confidently design and execute complex synthetic routes involving sterically hindered tertiary alcohol moieties.

References

  • Organic Chemistry Tutor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

  • ChemHelper. (n.d.). Silyl Protection of Alcohols: TMSCl vs TBSCl (Mechanism, Stability, Deprotection). Retrieved from [Link]

  • University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

  • Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]

  • Chemistry Steps. (2021, June 17). Protecting Groups For Alcohols. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Wikipedia. (n.d.). Silyl ether. Retrieved from [Link]

  • Fiveable. (2025, September 15). Acid-Labile Protecting Groups Definition. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]

  • Fiveable. (2025, September 15). Base-Labile Protecting Groups Definition. Retrieved from [Link]

  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]

  • Scribd. (n.d.). Alcohol Protecting Groups Guide. Retrieved from [Link]

  • SynArchive. (n.d.). Protection of Alcohol by Silyl ether. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]

  • SlideShare. (n.d.). Protection of OH group of alcohol. Retrieved from [Link]

  • Gelest. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]

  • UT Southwestern Medical Center. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Protection of Alcohols. Retrieved from [Link]

  • Yang, D., et al. (n.d.). Chemoselective Deprotection of Triethylsilyl Ethers. PMC - NIH. Retrieved from [Link]

  • Lambert, K. M., & Danishefsky, S. J. (2009, January 30). New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers. ACS Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). Acid-labile protecting groups. Retrieved from [Link]

  • Organic Chemistry. (2024, November 20). TES Protecting Group Addition With TES-Cl. YouTube. Retrieved from [Link]

  • Divakaran, R. (n.d.). Protecting groups in organic synthesis. Retrieved from [Link]

  • Carey, F. A., & Sundberg, R. J. (n.d.). PROTECTING GROUPS. Retrieved from [Link]

  • Fiveable. (2025, August 15). Protection of Alcohols. Retrieved from [Link]

  • Whittaker, B. S., et al. (2006, August 16). Rapid, Acid‐Mediated Deprotection of Silyl Ethers Using Microwave Heating. Wiley Online Library. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 17.8: Protection of Alcohols. Retrieved from [Link]

  • IIT Bombay. (2020, October 26). Protecting Groups. Retrieved from [Link]

Sources

Method

Diastereoselective synthesis of substituted cyclohexanones for creating precursors.

Application Notes & Protocols Topic: Diastereoselective Synthesis of Substituted Cyclohexanones for Creating Precursors Audience: Researchers, scientists, and drug development professionals. Guide to Diastereoselective S...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Diastereoselective Synthesis of Substituted Cyclohexanones for Creating Precursors Audience: Researchers, scientists, and drug development professionals.

Guide to Diastereoselective Synthesis of Substituted Cyclohexanones: From Mechanistic Principles to Practical Application

Introduction: The Central Role of the Cyclohexanone Scaffold

The substituted cyclohexanone framework is a cornerstone of modern medicinal chemistry and natural product synthesis. It forms the core structure of a vast array of biologically active molecules, including steroids, alkaloids, and potent pharmaceutical agents like the Alzheimer's disease therapeutic candidate Garsubellin A.[1][2][3] The therapeutic potential and structural complexity of these molecules are intrinsically linked to the precise three-dimensional arrangement of their substituents. Consequently, the ability to control the stereochemistry during the synthesis of the cyclohexanone ring is not merely an academic challenge but a critical necessity for the development of novel therapeutics.

This guide provides an in-depth exploration of key diastereoselective strategies for synthesizing these vital precursors. Moving beyond a simple recitation of procedures, we will dissect the mechanistic underpinnings that govern stereochemical outcomes, offering field-proven insights into why certain experimental choices are made. Each section pairs authoritative mechanistic discussions with detailed, self-validating protocols, enabling researchers to not only replicate these methods but also to rationally adapt them for their unique synthetic challenges.

Foundational Strategies for Stereocontrol

The construction of stereochemically rich cyclohexanones can be approached through several powerful synthetic strategies. The choice of method often depends on the desired substitution pattern, the available starting materials, and the specific stereochemical relationship required.

G Start Simple Precursors (e.g., Enones, Diketones, Dienes) Domino Domino Reactions (Michael-Aldol, Michael-Michael) Start->Domino Cascade Cyclization DielsAlder [4+2] Cycloadditions (Diels-Alder Reaction) Start->DielsAlder Concerted Ring Formation Robinson Annulation Reactions (Robinson Annulation) Start->Robinson Tandem Addition-Condensation Organo Organocatalysis Domino->Organo often employs Output Diastereomerically Enriched Substituted Cyclohexanones Domino->Output Metal Metal Catalysis DielsAlder->Metal often employs DielsAlder->Output Robinson->Organo can employ Robinson->Output

Figure 1: Key synthetic pathways to diastereomerically enriched cyclohexanones.

The Power of Domino Reactions: Michael-Aldol and Michael-Michael Cascades

Domino, or cascade, reactions are exceptionally powerful for building molecular complexity in a single operation.[4] By combining multiple bond-forming events in one pot without isolating intermediates, they offer remarkable efficiency. For cyclohexanone synthesis, the Michael-Aldol and double Michael sequences are particularly prevalent.[1][2]

Mechanistic Principle: The Stereocontrolling Aldol Cyclization

The diastereoselectivity in these cascade reactions is typically determined during the final intramolecular cyclization step. After an initial Michael addition creates a linear intermediate, this species cyclizes via an intramolecular aldol or Michael reaction. The reaction proceeds through a highly organized, chair-like six-membered transition state. The substituents on this nascent ring preferentially adopt pseudo-equatorial positions to minimize steric strain (A-values). This energetic preference is the driving force for the high diastereoselectivity observed.[4][5]

G Mechanism: Diastereoselectivity in Michael-Aldol Domino Reaction cluster_0 1. Michael Addition cluster_1 2. Stereoconvergent Aldol Cyclization cluster_2 3. Product Formation Donor β-Keto Ester (Nucleophile) Intermediate Acyclic Intermediate (Mixture of Diastereomers) Donor->Intermediate Base-catalyzed addition Acceptor Trisubstituted Michael Acceptor Acceptor->Intermediate TS_favored Chair-like Transition State (Bulky groups equatorial) LOWER ENERGY Intermediate->TS_favored Selective Cyclization TS_disfavored Chair-like Transition State (Bulky groups axial) HIGHER ENERGY Intermediate->TS_disfavored Product Single Diastereomer of Cyclohexanone Product TS_favored->Product G A 1. Reagent Preparation Dissolve Michael acceptor (1 equiv) and β-keto ester (1.1 equiv) in anhydrous solvent (e.g., CH2Cl2). B 2. Reaction Initiation Add DBU (0.2 equiv) dropwise at room temperature. A->B C 3. Reaction Monitoring Stir for 12-24h. Monitor by TLC or LC-MS. B->C D 4. Product Isolation Product precipitates from solution. Isolate by vacuum filtration. C->D E 5. Purification & Analysis Wash solid with cold solvent. Dry under vacuum. Analyze purity and dr by NMR. D->E

Figure 3: Experimental workflow for the base-catalyzed domino reaction.

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry vial equipped with a magnetic stir bar, add the trisubstituted Michael acceptor (1.0 equiv, e.g., 0.20 mmol).

  • Reagent Addition: Add the β-keto ester nucleophile (1.1 equiv, 0.22 mmol) followed by anhydrous dichloromethane (DCM) to achieve a suitable concentration (e.g., 0.2 M).

  • Catalyst Introduction: While stirring at room temperature, add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 equiv, 0.04 mmol) dropwise to the solution.

  • Reaction Execution: Seal the vial and stir the mixture at room temperature. The reaction is typically complete within 21 hours. In many cases, the desired product will begin to precipitate from the reaction mixture. [4]5. Work-up and Isolation:

    • Upon completion, cool the reaction mixture in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with a small amount of cold DCM to remove residual starting materials and catalyst.

  • Analysis: Dry the isolated solid under high vacuum. The product is often obtained in high purity and diastereoselectivity (>20:1 dr) directly by filtration. [4]Confirm the structure and determine the diastereomeric ratio by ¹H NMR spectroscopy.

The Diels-Alder Reaction: A Classic Approach to Stereodefined Rings

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a fundamentally powerful tool for synthesizing six-membered rings with up to four contiguous stereocenters in a single, atom-economical step. [6][7]

Mechanistic Principle: Endo Selectivity and Facial Control

The stereochemical outcome of the Diels-Alder reaction is governed by two main principles:

  • The endo Rule: In kinetically controlled reactions, the dienophile preferentially approaches the diene from the "inside" (endo) face. This orientation is favored due to stabilizing secondary orbital interactions between the electron-withdrawing groups on the dienophile and the central carbons of the diene. [7]2. Facial Selectivity: When using chiral dienes or catalysts, one face of the diene or dienophile may be sterically shielded, forcing the cycloaddition to occur from the less hindered face, leading to high diastereoselectivity. Lewis acid catalysis is often employed to enhance both reaction rates and endo selectivity. [8]

Protocol: Synthesis of a Functionalized Cyclohexenone Adduct

This protocol describes a general procedure for a Lewis acid-catalyzed Diels-Alder reaction to form a cyclohexene precursor, which can be subsequently converted to a cyclohexanone. [3][6] Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the dienophile (e.g., an α,β-unsaturated ester, 1.0 equiv) in anhydrous DCM.

  • Lewis Acid Addition: Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath. Add a Lewis acid catalyst (e.g., BF₃·OEt₂, 1.1 equiv) dropwise. Stir for 15 minutes.

  • Diene Addition: Add the conjugated diene (e.g., Danishefsky's diene, 1.2 equiv) dropwise. [3]4. Reaction Execution: Allow the reaction to stir at -78 °C for several hours, monitoring progress by TLC.

  • Quenching and Work-up:

    • Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Allow the mixture to warm to room temperature.

    • Separate the organic layer, and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Hydrolysis to Cyclohexanone:

    • Dissolve the crude cycloadduct in a mixture of tetrahydrofuran (THF) and 1 M aqueous hydrochloric acid (HCl). [6] * Stir at room temperature for 4 hours.

    • Extract the product with diethyl ether, wash with saturated sodium bicarbonate and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the resulting cyclohexanone derivative by silica gel column chromatography.

The Robinson Annulation: Classic and Reliable Ring Formation

Discovered by Robert Robinson in 1935, the Robinson annulation is a tandem reaction involving a Michael addition followed by an intramolecular aldol condensation to form a six-membered ring. [9][10]It is a robust and widely used method for constructing fused bicyclic systems containing a cyclohexenone moiety.

Mechanistic Principle: Thermodynamic Control in Cyclization

The Robinson annulation begins with the base-catalyzed formation of an enolate from a ketone (the Michael donor). [5]This enolate then adds to an α,β-unsaturated ketone (typically methyl vinyl ketone, MVK). The resulting 1,5-dicarbonyl intermediate undergoes a base-catalyzed intramolecular aldol condensation. The subsequent dehydration step is driven by the formation of a conjugated system. Diastereoselectivity can be influenced by the reaction conditions; thermodynamic control often favors the formation of the more stable product, where bulky substituents occupy equatorial positions in the chair-like transition state. [5]

Protocol: A General Procedure for Robinson Annulation

This protocol outlines a typical base-catalyzed Robinson annulation between cyclohexanone and methyl vinyl ketone.

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask, add cyclohexanone (1.0 equiv) and a suitable solvent like ethanol.

  • Base Addition: Add a catalytic amount of a base, such as sodium ethoxide (NaOEt) or potassium hydroxide (KOH) (e.g., 0.1 equiv).

  • Michael Acceptor Addition: Cool the mixture in an ice bath and add methyl vinyl ketone (MVK) (1.0 equiv) dropwise, maintaining the temperature below 15 °C.

  • Michael Addition: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2-4 hours to allow the Michael addition to complete.

  • Aldol Condensation & Dehydration:

    • Add an additional amount of base or switch to a stronger base if necessary.

    • Heat the reaction mixture to reflux for 1-2 hours to drive the aldol condensation and subsequent dehydration.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1 M HCl).

    • Extract the product into an organic solvent (e.g., diethyl ether).

    • Wash the organic layer with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the resulting Wieland-Miescher ketone analogue by vacuum distillation or column chromatography. [11]

Conclusion and Future Perspectives

The diastereoselective synthesis of substituted cyclohexanones is a mature yet continually evolving field. The domino, Diels-Alder, and Robinson annulation reactions represent foundational strategies that provide reliable access to these crucial precursors. Modern advancements, particularly in organocatalysis and biocatalysis, are further expanding the synthetic toolbox, enabling the creation of previously inaccessible molecular architectures with exquisite stereocontrol. [12][13]As the demand for structurally complex and stereochemically pure pharmaceutical agents grows, the continued innovation in these synthetic methodologies will remain paramount to the future of drug discovery and development.

References

  • Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Beilstein Journal of Organic Chemistry. [Link]

  • Enantioselective Desymmetrization of Prochiral Cyclohexanones by Organocatalytic Intramolecular Michael Additions to α,β-Unsaturated Esters. National Institutes of Health. [Link]

  • Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. MDPI. [Link]

  • Diastereoselective (3 + 3)-Annulations of Trisubstituted Michael Acceptors for Access to Polyfunctional Cyclohexanones. National Institutes of Health. [Link]

  • Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Beilstein Journals. [Link]

  • Acid controlled diastereoselectivity in asymmetric aldol reaction of cycloketones with aldehydes using enamine-based organocatalysts. Royal Society of Chemistry. [Link]

  • Robinson Annulation Mechanism & Examples. Total Synthesis. [Link]

  • Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumin. Beilstein Journals. [Link]

  • Synthesis and Characterization of Multiple Functionalized Cyclohexanone Using Diels–Alder Reaction of α-Nitrocinnamate. MDPI. [Link]

  • Cyclohexanone synthesis. Organic Chemistry Portal. [Link]

  • Stereoselective Synthesis of Cyclohexanones via Phase Transfer Catalyzed Double Addition of Nucleophiles to Divinyl Ketones. Figshare. [Link]

  • Recent advances in the asymmetric transformations of achiral cyclohexadienones. Royal Society of Chemistry. [Link]

  • Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence. National Institutes of Health. [Link]

  • Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones. National Institutes of Health. [Link]

  • Robinson annulation. Wikipedia. [Link]

  • Diastereodivergent Synthesis of Multi-Substituted Cyclohexanes via Alkene Hydroamidation. ResearchGate. [Link]

  • Intramolecular Diels–Alder Reactions of Cycloalkenones: Translation of High endo Selectivity to trans Junctions. National Institutes of Health. [Link]

  • Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones. ACS Publications. [Link]

  • An Approach to the Diastereoselective Synthesis of Cyclohexane- 1,3-dicarboxamide Derivatives via a Pseudo Five-Component. Semantic Scholar. [Link]

  • Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications.
  • Ylide-Initiated Michael Addition-Cyclization Reactions beyond Cyclopropanes. ACS Publications. [Link]

  • An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides. ACS Publications. [Link]

  • β-Hydroxysulfoxides as chiral cyclic ketone equivalents: enantioselective synthesis of polysubstituted cyclohexanones, cyclohexenones and cyclohexenediones. Royal Society of Chemistry. [Link]

  • An Overview on the Robinson Annulation. ResearchGate. [Link]

  • Transition-Metal Catalyzed Stereoselective Desymmetrization of Prochiral Cyclohexadienones. PubMed. [Link]

  • Stereochemistry of nucleophilic addition to cyclohexanone. The importance of two-electron stabilizing interactions. ACS Publications. [Link]

  • Cyclohexenone synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation. National Institutes of Health. [Link]

  • Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C–Ethylene System and Its Application to Indole Synthesis. ACS Publications. [Link]

  • Diels-Alder Reaction. Organic Chemistry Portal. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for vinylmagnesium bromide addition.

Topic: Role: Senior Application Scientist, Organometallics Division. Technical Support Center: Vinylmagnesium Bromide (VinylMgBr)[1] Welcome to the Advanced Organometallics Support Hub. You are likely here because your v...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role: Senior Application Scientist, Organometallics Division.

Technical Support Center: Vinylmagnesium Bromide (VinylMgBr)[1]

Welcome to the Advanced Organometallics Support Hub. You are likely here because your vinylation reaction failed to reach full conversion, resulted in a messy polymerization, or returned the starting material due to enolization. Vinylmagnesium bromide is a "privileged" but temperamental reagent; its


 hybridized carbon makes it less nucleophilic than alkyl Grignards, yet its basicity remains high enough to cause havoc with sensitive substrates.

This guide moves beyond basic textbook protocols to address the process chemistry required for high-yield vinylation.

Module 1: Reagent Quality & Handling (The Foundation)

Before blaming the substrate, validate the reagent. VinylMgBr is notoriously unstable compared to alkyl Grignards.

FAQ: Quality Control

Q: My reagent solution is dark brown/grey. Is it spoiled? A: Not necessarily. While pure Grignards are colorless, commercial VinylMgBr in THF often appears dark grey or brown due to trace colloidal magnesium. However, if you see a large amount of white precipitate (magnesium salts) and the supernatant is clear/colorless, the reagent may have hydrolyzed or carbonated.

Q: How do I accurately titrate VinylMgBr? Standard acid/base titration gives me variable results. A: Stop using acid-base titration. It fails because it measures total base (including hydroxides and alkoxides from decomposition), leading to an overestimation of active reagent. Protocol: Use the 1,10-Phenanthroline (Watson-Eastham) method.[1]

  • Dry a flask and add a few crystals of 1,10-phenanthroline and a pinch of anhydrous menthol (or 2-butanol) in dry THF.

  • Add a known volume of your Grignard. The solution turns deep purple (charge transfer complex).

  • Titrate with a standard solution of 2-butanol in xylene/THF.

  • Endpoint: Sharp transition from purple to colorless/yellow.

Q: Can I store the reagent in the fridge? A: Caution. VinylMgBr in THF can crystallize or "crash out" at low temperatures (< 10°C), causing concentration gradients. Store at room temperature (15–25°C) in a fire-rated cabinet. If you must cool it, ensure you warm and swirl gently to redissolve precipitated salts before use.

Module 2: Reaction Engineering (The Process)

Success depends on balancing Nucleophilicity vs. Basicity.

Solvent Selection: The THF vs. Ether Dilemma
FeatureTetrahydrofuran (THF)Diethyl Ether (

)
Solubility High. Solvates

well, breaking aggregates.
Moderate. VinylMgBr is less soluble.
Reactivity Higher. Lewis basic oxygen increases nucleophilicity.Lower. Tighter ion pairing slows kinetics.
Risk Wurtz Coupling. Higher risk of homocoupling (butadiene formation).Precipitation. Reagent may crash out at -78°C.
Recommendation Standard. Use for most additions.Specific. Use only if selectivity is poor in THF.
The "Cerium Switch" (Imamoto Conditions)

If you are reacting VinylMgBr with an enolizable ketone (a ketone with


-protons) and getting low yields, the Grignard is acting as a base (deprotonating the ketone) rather than a nucleophile.

The Fix: Transmetallate to Organocerium (


).
  • Mechanism: Cerium is more oxophilic, coordinating tightly to the carbonyl oxygen, activating it for addition. Simultaneously, the organocerium species is less basic than the Grignard.

CRITICAL PROTOCOL: Preparation of Anhydrous


 
Most failures occur here. Using 

kills the Grignard.
  • Start: Place

    
     (heptahydrate) in a flask.
    
  • Stage 1: Heat to 90°C under high vacuum (<0.5 mmHg) for 2 hours. (Removes bulk water).

  • Stage 2: Ramp to 140–150°C under vacuum for 2 hours. (Removes lattice water). Do not rush this; rapid heating causes hydrolysis to

    
    , which is inactive.
    
  • Activation: Cool to RT, add dry THF, and stir vigorously for 2 hours (or sonicate) to form a white suspension.

  • Transmetallation: Cool to -78°C, add VinylMgBr, stir for 30 min, then add your ketone.

The "Turbo" Additive (LiCl)[3]

Based on Knochel's work, adding anhydrous LiCl (1.0 equiv) can break up polymeric Grignard aggregates.

  • Benefit: Increases solubility at -78°C and increases reaction rate without increasing basicity.

  • Usage: Dissolve anhydrous LiCl in THF before adding the Grignard.

Module 3: Visualization of Workflows

Diagram 1: Optimization Decision Tree

ReactionOptimization Start Start: VinylMgBr Addition Substrate Analyze Substrate Start->Substrate Enolizable Are there alpha-protons? (Enolizable Ketone?) Substrate->Enolizable Steric Is the Carbonyl Sterically Hindered? Enolizable->Steric No Cerium Protocol B: Imamoto Conditions (CeCl3 activation) Enolizable->Cerium Yes (High Risk) Standard Protocol A: Standard Addition (-78°C, THF) Steric->Standard No Turbo Protocol C: Turbo Grignard (Add LiCl) Steric->Turbo Yes

Caption: Decision matrix for selecting the optimal reaction protocol based on substrate properties.

Diagram 2: Anhydrous CeCl3 Activation Workflow

CeCl3_Activation Raw CeCl3 * 7H2O (Heptahydrate) Drying1 Vacuum / 90°C (2 Hours) Raw->Drying1 - Bulk H2O Drying2 Vacuum / 140°C (2 Hours) Drying1->Drying2 - Lattice H2O ActiveSolid Anhydrous CeCl3 (White Powder) Drying2->ActiveSolid Slurry THF Slurry (Stir 2h or Sonicate) ActiveSolid->Slurry Activation Reagent Add VinylMgBr (-78°C) Slurry->Reagent Transmetallation

Caption: Critical thermal activation path for Cerium(III) Chloride. Failure to reach 140°C results in inactive catalyst.[2]

Module 4: Troubleshooting Guide

SymptomProbable CauseCorrective Action
Recovered Starting Material Enolization. The Grignard acted as a base, deprotonating the ketone. Upon quench, the ketone reformed.Use Protocol B (

).
The organocerium species is less basic and more nucleophilic.
Low Yield + "Gunk" Polymerization/Wurtz Coupling. Vinyl radical formation led to butadiene or polymers.Lower Temperature. Ensure addition is at -78°C. Dilute the reaction mixture.
No Reaction (Aldehyde) Wet Reagents. The Grignard was quenched by water in the solvent or atmosphere.Titrate Reagent. Verify activity. Dry solvent over molecular sieves (3Å) or distillation.
Exotherm on Quench Excess Reagent. You used too much, or the reaction didn't consume it.Controlled Quench. Dilute with ether, cool to 0°C, and add saturated Rochelle's salt (Potassium Sodium Tartrate) to break emulsions.
Clogged Needle Salt Precipitation. VinylMgBr has low solubility in cold ether.Switch to THF or add LiCl (0.5M) to solubilize the magnesium species.

Module 5: Safety & Scale-Up

WARNING: Vinyl Grignards possess unique hazards.

  • Thermal Instability: Unlike alkyl Grignards, the vinyl group can polymerize exothermically if heated or concentrated to dryness. Never distill VinylMgBr to dryness.

  • Quenching: The hydrolysis of VinylMgBr releases Ethylene gas (flammable). Ensure good ventilation during quench to prevent explosive gas accumulation in the headspace.

  • Emulsions: Magnesium salts form gelatinous precipitates with hydroxides.

    • Pro Tip: Quench with saturated aqueous Ammonium Chloride (

      
      ) . If the emulsion is stubborn, use Rochelle's Salt  solution and stir for 1 hour until layers separate clearly.
      

References

  • Titration Method: Watson, S. C.; Eastham, J. F. "Colorimetric Estimation of Organometal Compounds." Journal of Organometallic Chemistry, 1967 , 9, 165.

  • Cerium Chloride Activation: Imamoto, T.; Takiyama, N.; Nakamura, K. "Remarkable efficiency of cerium(III) chloride in the reaction of Grignard reagents with carbonyl compounds." Journal of the American Chemical Society, 1989 , 111, 4392.

  • Preparation of Anhydrous CeCl3: "Cerium(III) Chloride."[3] Organic Syntheses, Coll.[4] Vol. 9, p.120 (1998).

  • Turbo Grignard (LiCl effects): Krasovskiy, A.; Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds."[5] Angewandte Chemie International Edition, 2004 , 43, 3333.[5]

  • Safety Data: Fisher Scientific. "Safety Data Sheet: Vinylmagnesium bromide."

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of 4,4-Dimethyl-1-vinylcyclohexanol: Vinylmagnesium Bromide vs. Vinyllithium

For Researchers, Scientists, and Drug Development Professionals In the synthesis of tertiary alcohols, the choice of the nucleophilic reagent is paramount to achieving optimal yields and purity. This guide provides an in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of tertiary alcohols, the choice of the nucleophilic reagent is paramount to achieving optimal yields and purity. This guide provides an in-depth technical comparison of two common vinyl anion synthons, vinylmagnesium bromide and vinyllithium, for the preparation of 4,4-Dimethyl-1-vinylcyclohexanol from 4,4-dimethylcyclohexanone. This analysis is based on established organometallic principles and available experimental data.

Introduction

4,4-Dimethyl-1-vinylcyclohexanol is a tertiary alcohol with potential applications as a building block in the synthesis of more complex molecules in the pharmaceutical and fragrance industries. Its synthesis typically involves the 1,2-addition of a vinyl nucleophile to the carbonyl group of 4,4-dimethylcyclohexanone. The two most common reagents for this transformation are vinylmagnesium bromide, a Grignard reagent, and vinyllithium, an organolithium reagent. While both can effectively introduce the vinyl group, their reactivity, handling requirements, and propensity for side reactions can differ significantly, influencing the overall efficiency and practicality of the synthesis.

Reaction Overview

The fundamental reaction involves the nucleophilic attack of the vinyl anion on the electrophilic carbonyl carbon of 4,4-dimethylcyclohexanone. The resulting alkoxide is then protonated during an aqueous workup to yield the desired tertiary alcohol.

Figure 1: General reaction scheme for the synthesis of 4,4-Dimethyl-1-vinylcyclohexanol.

Vinylmagnesium Bromide: The Workhorse Grignard Reagent

Vinylmagnesium bromide is a widely used Grignard reagent, often favored for its relative ease of preparation and handling compared to its organolithium counterpart.

Synthesis of Vinylmagnesium Bromide

Vinylmagnesium bromide is typically prepared by the reaction of vinyl bromide with magnesium turnings in an anhydrous ethereal solvent, most commonly tetrahydrofuran (THF).[1][2] The initiation of the Grignard formation can sometimes be sluggish and may require an activating agent like iodine or 1,2-dibromoethane.[2]

Experimental Protocol: Preparation of Vinylmagnesium Bromide in THF [2]

  • A three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is flame-dried and flushed with nitrogen.

  • Magnesium turnings (1.2 equivalents) are placed in the flask.

  • A small volume of anhydrous THF is added to cover the magnesium.

  • A solution of vinyl bromide (1.0 equivalent) in anhydrous THF is added dropwise from the dropping funnel. The reaction is initiated, often with gentle warming.

  • Once the exothermic reaction begins, the remaining vinyl bromide solution is added at a rate that maintains a gentle reflux.

  • After the addition is complete, the mixture is stirred at room temperature or gentle reflux for an additional 1-2 hours to ensure complete reaction.

Reaction with 4,4-dimethylcyclohexanone

The addition of the prepared vinylmagnesium bromide solution to 4,4-dimethylcyclohexanone proceeds via a nucleophilic attack on the carbonyl carbon.

Experimental Protocol: Synthesis of 4,4-Dimethyl-1-vinylcyclohexanol using Vinylmagnesium Bromide

  • A solution of 4,4-dimethylcyclohexanone (1.0 equivalent) in anhydrous THF is cooled to 0 °C in an ice bath under a nitrogen atmosphere.

  • The freshly prepared vinylmagnesium bromide solution (1.2-1.5 equivalents) is added dropwise to the stirred ketone solution.

  • The reaction mixture is allowed to warm to room temperature and stirred for several hours until the starting material is consumed (monitored by TLC).

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with diethyl ether or ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or distillation to afford 4,4-Dimethyl-1-vinylcyclohexanol.

Vinyllithium: The Highly Reactive Alternative

Vinyllithium is a more reactive and more basic organometallic reagent compared to vinylmagnesium bromide.[3] This enhanced reactivity can be advantageous but also introduces challenges in handling and potential for side reactions.

Synthesis of Vinyllithium

Vinyllithium can be prepared through several methods, including the direct reaction of vinyl halides with lithium metal or via transmetalation from organotin precursors.[4][5] A common laboratory preparation involves the lithium-halogen exchange between a vinyl halide and an alkyllithium reagent, such as tert-butyllithium, at low temperatures.[5]

Experimental Protocol: Preparation of Vinyllithium via Lithium-Halogen Exchange

  • A solution of vinyl bromide or vinyl iodide (1.0 equivalent) in anhydrous diethyl ether or THF is cooled to -78 °C in a dry ice/acetone bath under a nitrogen atmosphere.

  • A solution of tert-butyllithium (2.0 equivalents) in pentane is added dropwise to the stirred vinyl halide solution.

  • The reaction mixture is stirred at -78 °C for a specified time to ensure complete lithium-halogen exchange. The resulting vinyllithium solution is used immediately.

Reaction with 4,4-dimethylcyclohexanone

The addition of vinyllithium to 4,4-dimethylcyclohexanone is typically rapid, even at low temperatures, due to its high nucleophilicity.

Experimental Protocol: Synthesis of 4,4-Dimethyl-1-vinylcyclohexanol using Vinyllithium

  • A solution of 4,4-dimethylcyclohexanone (1.0 equivalent) in anhydrous THF is cooled to -78 °C under a nitrogen atmosphere.

  • The freshly prepared vinyllithium solution (1.1-1.3 equivalents) is added dropwise to the stirred ketone solution.

  • The reaction is typically complete within a short period at low temperature.

  • The reaction is quenched at low temperature by the addition of a saturated aqueous solution of ammonium chloride.

  • The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent.

  • The combined organic extracts are washed, dried, and concentrated.

  • Purification is performed by chromatography or distillation.

Head-to-Head Comparison

FeatureVinylmagnesium BromideVinyllithium
Reactivity Moderately reactiveHighly reactive[3]
Basicity Moderately basicStrongly basic[3]
Preparation Direct reaction of vinyl bromide with Mg in THF.[2]Multiple methods; often via lithium-halogen exchange at low temperatures.[5]
Handling Requires anhydrous conditions; less pyrophoric.Highly pyrophoric; requires stringent anhydrous and inert atmosphere techniques.[4]
Reaction Conditions Typically 0 °C to room temperature.Typically low temperatures (-78 °C) to control reactivity.
Potential Side Reactions Enolization of the ketone, reduction of the carbonyl.Enolization is more pronounced due to higher basicity, potential for solvent metallation at higher temperatures.
Stereoselectivity Generally provides a mixture of axial and equatorial attack on cyclohexanones.Can exhibit different stereoselectivity compared to Grignard reagents, often influenced by solvent and additives.
Yield Generally good, but can be compromised by side reactions.Potentially higher yields due to increased reactivity, but can be sensitive to reaction conditions.

Mechanistic and Practical Considerations

The choice between vinylmagnesium bromide and vinyllithium is not merely a matter of preference but is dictated by the specific requirements of the synthesis and the available laboratory infrastructure.

Reactivity and Basicity

The greater ionic character of the carbon-lithium bond compared to the carbon-magnesium bond makes vinyllithium a more potent nucleophile and a stronger base.[3] This heightened reactivity can lead to faster reaction times and potentially higher yields. However, the increased basicity of vinyllithium also enhances the likelihood of deprotonating the α-protons of the cyclohexanone, leading to the formation of an enolate and reducing the yield of the desired tertiary alcohol. The sterically hindered nature of 4,4-dimethylcyclohexanone could further favor enolization over addition.

Handling and Safety

Vinyllithium is known to be pyrophoric, igniting spontaneously on contact with air and reacting violently with water.[4] This necessitates the use of specialized techniques for handling air- and moisture-sensitive reagents, such as Schlenk lines or glove boxes. Vinylmagnesium bromide, while also requiring anhydrous conditions, is generally less hazardous to handle.

Stereoselectivity

Decision-Making Workflow

Reagent_Selection start Start: Synthesis of 4,4-Dimethyl-1-vinylcyclohexanol exp_level Assess Expertise and Equipment for Handling Pyrophoric Reagents start->exp_level high_exp High Expertise & Appropriate Equipment exp_level->high_exp Yes low_exp Standard Laboratory Setup & Procedures exp_level->low_exp No reagent_choice Select Vinylating Reagent high_exp->reagent_choice vinylmagnesium Vinylmagnesium Bromide low_exp->vinylmagnesium vinyllithium Vinyllithium reagent_choice->vinyllithium Higher Reactivity Desired reagent_choice->vinylmagnesium Safety & Simplicity Prioritized optimization Consider Reaction Optimization vinyllithium->optimization vinylmagnesium->optimization yield_focus Primary Goal: Maximize Yield optimization->yield_focus If yield is critical safety_focus Primary Goal: Safety and Simplicity optimization->safety_focus If process robustness is key

Figure 2: Decision-making workflow for selecting the appropriate vinylating reagent.

Conclusion

Both vinylmagnesium bromide and vinyllithium are viable reagents for the synthesis of 4,4-Dimethyl-1-vinylcyclohexanol. The choice between them hinges on a balance of reactivity, safety, and available resources.

  • Vinylmagnesium bromide is the more practical choice for general laboratory settings due to its easier preparation and safer handling profile. It provides a reliable route to the desired product, although optimization may be required to minimize side reactions.

  • Vinyllithium offers the potential for higher reactivity and possibly higher yields, particularly if the Grignard reaction is sluggish. However, its use is recommended only for researchers experienced in handling pyrophoric reagents and with access to the necessary safety equipment.

For the synthesis of 4,4-Dimethyl-1-vinylcyclohexanol, starting with vinylmagnesium bromide is a prudent approach. If yields are unsatisfactory due to incomplete reaction, a careful transition to vinyllithium at low temperatures could be explored, with rigorous attention to safety protocols.

References

  • Organic Syntheses. Di-n-butyldivinyltin. Available at: [Link] (Accessed February 18, 2026).

  • Organic Syntheses. 2-CARBOMETHOXY-3-VINYLCYCLOPENTANONE. Available at: [Link] (Accessed February 18, 2026).

  • Wikipedia. Vinyllithium. Available at: [Link] (Accessed February 18, 2026).

  • PrepChem.com. Preparation of vinylmagnesium bromide. Available at: [Link] (Accessed February 18, 2026).

  • Jung, M. E.; McCombs, C. A. Tetrahedron Lett.1976, 2935.
  • Chemistry Steps. Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions. Available at: [Link] (Accessed February 18, 2026).

  • Friesen, R. W.; Sturino, C. F. α-Lithio vinyl ethers 1 are useful reagents for organic synthesis, predominantly as nucleophilic reagents that react with a wide range of electrophiles and thus serve as acyl anion synthons 2 (Scheme 1).
  • D'Auria, M. et al. Water opens the door to organolithiums and Grignard reagents: exploring and comparing the reactivity of highly polar organometallic compounds. Available at: [Link] (Accessed February 18, 2026).

  • Organic Syntheses. Ketone, cyclohexyl methyl. Available at: [Link] (Accessed February 18, 2026).

  • Organic Syntheses. 4,4-dimethyl-2-cyclohexen-1-one. Available at: [Link] (Accessed February 18, 2026).

  • Google Patents. CN112707779A - Preparation method of vinyl cyclohexane.
  • University of Wisconsin-Madison. 14 Formation and reaction of a Grignard reagent.
  • Reddit. Difference Between a Grignard and Organolithium?. Available at: [Link] (Accessed February 18, 2026).

  • Smith, W. N. Preparation of vinyllithium. ResearchGate. Available at: [Link] (Accessed February 18, 2026).

  • Chemistry LibreTexts. Grignard and Organolithium Reagents. Available at: [Link] (Accessed February 18, 2026).

  • Organic Chemistry Portal. Vinyl bromide synthesis by bromination or substitution. Available at: [Link] (Accessed February 18, 2026).

  • Graziano, E. et al. Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective. Available at: [Link] (Accessed February 18, 2026).

  • Master Organic Chemistry. Formation of Grignard and Organolithium Reagents From Alkyl Halides. Available at: [Link] (Accessed February 18, 2026).

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Comparative

Efficacy of different protecting groups for hindered tertiary alcohols.

An In-Depth Guide to the Efficacy of Protecting Groups for Hindered Tertiary Alcohols In the landscape of complex organic synthesis, the strategic masking and unmasking of reactive functional groups is a cornerstone of s...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Efficacy of Protecting Groups for Hindered Tertiary Alcohols

In the landscape of complex organic synthesis, the strategic masking and unmasking of reactive functional groups is a cornerstone of success. Among these, the hydroxyl group presents a frequent challenge due to its dual nature as a nucleophile and a weak acid. This challenge is magnified exponentially when dealing with sterically hindered tertiary alcohols. The sheer bulk surrounding the hydroxyl-bearing carbon atom impedes the approach of reagents, making both the installation and cleavage of protecting groups a formidable task.

This guide provides a comprehensive comparison of commonly employed protecting groups for hindered tertiary alcohols. We will move beyond a simple catalog of options to delve into the mechanistic rationale behind their efficacy, supported by experimental data and field-proven protocols. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions, ensuring the integrity of their synthetic routes.

The Steric Challenge: Why Tertiary Alcohols are a Special Case

The primary obstacle in protecting a tertiary alcohol is steric hindrance. The three alkyl or aryl substituents attached to the carbinol carbon create a congested environment that slows down the rate of reaction for both protection and deprotection steps. This necessitates the use of more reactive reagents or harsher conditions, which can compromise the stability of other functional groups within the molecule. Therefore, the ideal protecting group for a hindered tertiary alcohol must strike a delicate balance: it must be reactive enough to be installed in good yield but stable enough to withstand various synthetic transformations, all while being removable under conditions that do not degrade the target molecule.

I. Silyl Ethers: The Workhorse of Alcohol Protection

Silyl ethers are the most widely used protecting groups for alcohols due to their ease of formation, general stability, and the variety of selective deprotection methods available.[1][2] The choice of substituents on the silicon atom allows for fine-tuning of steric bulk and stability, making them particularly adaptable for challenging substrates like hindered tertiary alcohols.[3]

Mechanistic Insight: Silylation

The protection of an alcohol as a silyl ether is a nucleophilic substitution reaction at the silicon atom, not the carbon.[4] The alcohol's oxygen atom attacks the electrophilic silicon, displacing a leaving group (typically a chloride or triflate). This mechanism is crucial as it proceeds with retention of stereochemistry at the alcohol's carbon center.[4] For hindered tertiary alcohols, the use of highly reactive silylating agents, such as silyl triflates (R₃SiOTf), is often necessary to overcome the steric barrier.[5][6]

G cluster_0 Silylation of a Hindered Tertiary Alcohol ROH R₃C-OH (Hindered Alcohol) Base Base (e.g., 2,6-Lutidine) Intermediate [R₃C-O(H)-SiR'₃]⁺OTf⁻ (Oxonium Intermediate) ROH->Intermediate Nucleophilic Attack SiR3X R'₃Si-OTf (Silyl Triflate) SiR3X->Intermediate Base->Intermediate Deprotonation Product R₃C-O-SiR'₃ (Silyl Ether) Intermediate->Product Byproduct Base-H⁺OTf⁻

Caption: General mechanism for the silylation of a hindered alcohol.

Comparative Analysis of Silyl Ethers
Protecting GroupAbbreviationRelative Stability (Acidic)[2]Relative Stability (Basic)[2]Key Features for Hindered Alcohols
tert-ButyldimethylsilylTBDMS or TBS20,000~20,000Often requires more reactive TBSOTf for good yields.[5] Can protect many tertiary alcohols.[4]
TriisopropylsilylTIPS700,000100,000Increased steric bulk provides high stability.[7] Excellent choice for robust protection. More stable to base than TBDPS.[8]
tert-ButyldiphenylsilylTBDPS5,000,000~20,000Exceptionally stable to acid hydrolysis due to steric bulk.[8][9] Its stability allows for selective removal of other silyl groups.[9]

Note: Stability is relative to Trimethylsilyl (TMS) = 1.

  • tert-Butyldimethylsilyl (TBDMS/TBS): While being a workhorse for primary and secondary alcohols, TBSCl can be sluggish with tertiary alcohols.[10] The more electrophilic tert-butyldimethylsilyl triflate (TBSOTf), in the presence of a non-nucleophilic base like 2,6-lutidine, is significantly more effective for these challenging substrates.[5] TBDMS ethers are robust and withstand a wide range of non-acidic and non-fluoride reaction conditions.[11]

  • Triisopropylsilyl (TIPS): The three bulky isopropyl groups make TIPS ethers significantly more stable than TBDMS ethers, especially towards acidic and basic hydrolysis.[2][7] This enhanced stability is advantageous in multi-step syntheses where harsh conditions are unavoidable.

  • tert-Butyldiphenylsilyl (TBDPS): The TBDPS group is prized for its exceptional stability under acidic conditions, even more so than TIPS.[7][8] This arises from the significant steric shielding provided by the two phenyl rings and the tert-butyl group.[9] This stability allows for orthogonal deprotection strategies where less stable silyl groups like TMS or TBDMS can be removed while the TBDPS group remains intact.[8]

II. Alkyl Ethers: For Robust, Long-Term Protection

Alkyl ethers offer a more robust, albeit often more challenging to cleave, alternative to silyl ethers. Their stability to a wide range of reagents makes them suitable for long-term "set-and-forget" protection strategies.[12]

  • tert-Butyl (t-Bu) Ether: The t-butyl ether is exceptionally stable to most reagents except strong acids.[13] This stability can be a double-edged sword. Installation often requires strongly acidic conditions (e.g., isobutylene with a catalytic amount of strong acid), and its removal also necessitates treatment with strong acids like trifluoroacetic acid (TFA).[14][15] Such conditions may not be compatible with sensitive substrates. However, newer methods using reagents like Boc₂O with Mg(ClO₄)₂ for protection and CeCl₃/NaI for deprotection offer milder alternatives.[15][16]

  • Allyl (All) Ether: Allyl ethers are advantageous due to their stability under both acidic and basic conditions.[17] They are typically installed via a Williamson ether synthesis (e.g., allyl bromide and a base like NaH).[18] Their true utility lies in the unique deprotection methods available. Cleavage can be achieved under neutral conditions using palladium catalysts or via isomerization to a vinyl ether (using a strong base like KOtBu) followed by mild acidic hydrolysis.[17] This orthogonality makes them valuable in complex synthetic plans.[18]

III. Ester Protecting Groups: A Classic Approach

Esters are classic protecting groups for alcohols, though their application to hindered tertiary alcohols can be limited by the difficulty of both their formation and saponification.

  • Pivaloyl (Piv): The pivaloyl group, with its sterically demanding tert-butyl moiety, is substantially more stable to hydrolysis than simpler esters like acetates or benzoates.[19] Protection is achieved using pivaloyl chloride or anhydride, often requiring a catalyst like 4-(dimethylamino)pyridine (DMAP) to drive the reaction with a hindered alcohol.[20] Deprotection typically requires forcing basic conditions (saponification) or reductive cleavage with strong hydrides (e.g., LiAlH₄).[21]

Comparative Summary of Protecting Groups

Protecting GroupIntroduction ConditionsStability ProfileDeprotection ConditionsSuitability for Hindered Tertiary Alcohols
TBDMS TBSOTf, 2,6-lutidine, CH₂Cl₂[5]Stable to base, mild acid, many reagents. Cleaved by strong acid and fluoride.[10]TBAF, THF; or AcOH/H₂O[10]Good, especially with TBSOTf. A versatile, moderately stable option.
TIPS TIPSOTf, 2,6-lutidine, CH₂Cl₂[22]More stable than TBDMS to acid and base.[7]TBAF, THF; HF-Pyridine[23]Excellent. High stability offers a wide synthetic window.
TBDPS TBDPSCl, Imidazole, DMF[24]Extremely stable to acid. Stable to base.[8]TBAF, THF; HF-Pyridine[24]Excellent. The go-to for acid-labile molecules requiring robust protection.
t-Butyl Ether Isobutylene, H⁺ cat.; or Boc₂O, Mg(ClO₄)₂[15]Very stable to base, nucleophiles, and reducing/oxidizing agents.Strong acid (e.g., TFA)[13]; or CeCl₃, NaI[16]Moderate. Stability is a key feature, but harsh deprotection can be limiting.
Allyl Ether Allyl-Br, NaH, THF[18]Stable to acid and base.[17]Pd(0) catalyst; or KOtBu then H₃O⁺[17]Good. Offers unique and mild deprotection pathways, enhancing orthogonality.
Pivaloyl (Piv) Piv-Cl, Pyridine, DMAP (cat.)[20]Stable to acid, mild base, and oxidation.Strong base (e.g., KOH, reflux); or LiAlH₄[21]Moderate. Can be difficult to install and remove due to steric hindrance at the carbonyl.

Experimental Protocols

The following protocols are representative procedures for the protection and deprotection of a hindered tertiary alcohol. Safety Note: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment.

Protocol 1: Protection using TBDPSCl

This protocol is adapted for a generic hindered tertiary alcohol.

Objective: To protect a hindered tertiary alcohol using the robust tert-butyldiphenylsilyl group.

Materials:

  • Hindered tertiary alcohol (1.0 equiv)

  • tert-Butyldiphenylsilyl chloride (TBDPSCl) (1.2 equiv)

  • Imidazole (2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous NH₄Cl solution

  • Brine

Procedure:

  • Under an inert atmosphere (Argon or Nitrogen), dissolve the hindered tertiary alcohol (1.0 equiv) and imidazole (2.5 equiv) in anhydrous DMF.

  • Add TBDPSCl (1.2 equiv) to the solution at room temperature.

  • Stir the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC). Due to steric hindrance, this reaction may require extended time (12-48 hours) or gentle heating (40-50 °C).

  • Once the starting material is consumed, dilute the reaction mixture with EtOAc and wash with water to remove DMF.

  • Wash the organic layer sequentially with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the TBDPS-protected alcohol.[24]

Caption: Workflow for TBDPS protection of a hindered alcohol.

Protocol 2: Deprotection of a TIPS Ether using HF-Pyridine

This protocol is suitable for substrates that may be sensitive to the basicity of other fluoride sources like TBAF.[23]

Objective: To cleave a TIPS ether from a hindered tertiary alcohol.

Materials:

  • TIPS-protected alcohol (1.0 equiv)

  • Hydrofluoric acid - Pyridine complex (HF-Pyridine, 70% HF)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Pyridine

  • Saturated aqueous NaHCO₃ solution

  • Dichloromethane (CH₂Cl₂)

  • Note: HF is extremely corrosive and toxic. Handle HF-Pyridine with extreme caution in a chemical fume hood using appropriate gloves and face shield. All reaction vessels must be made of plastic (e.g., polyethylene, PTFE).

Procedure:

  • In a plastic vial, dissolve the TIPS-protected alcohol (1.0 equiv) in a mixture of anhydrous THF and anhydrous pyridine (e.g., 10:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly and carefully add the HF-Pyridine complex dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by slowly adding it to a vigorously stirred, chilled saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extract the aqueous mixture with CH₂Cl₂ (3 times).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the deprotected alcohol.[23]

Conclusion and Recommendations

The protection of hindered tertiary alcohols is a non-trivial synthetic operation that demands careful consideration of both steric and electronic factors.

  • For maximum stability , particularly in the presence of strong acids, TBDPS is the protecting group of choice. Its robustness provides a wide margin of safety for subsequent transformations.

  • For a balance of high stability and slightly easier cleavage, TIPS is an excellent and reliable option. It is more stable than TBDMS/TBS under both acidic and basic conditions.[7]

  • When orthogonality is paramount, the allyl ether provides unique deprotection pathways under neutral or basic conditions, which can be invaluable for preserving acid-sensitive functionalities elsewhere in the molecule.

  • The TBDMS group, when installed using the more reactive TBSOTf, remains a viable and more economical option for moderately complex syntheses where extreme stability is not required.

Ultimately, the optimal choice depends on the specific context of the synthetic route, including the nature of the substrate, the planned subsequent reactions, and the conditions required for final deprotection. By understanding the causal relationships between protecting group structure, stability, and reactivity, the synthetic chemist can navigate these challenges with confidence and precision.

References

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Handling of 4,4-Dimethyl-1-vinylcyclohexanol

In the dynamic landscape of pharmaceutical research and development, the meticulous handling of novel chemical entities is paramount to both personnel safety and experimental integrity. This guide provides essential, imm...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and development, the meticulous handling of novel chemical entities is paramount to both personnel safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the operational use and disposal of 4,4-Dimethyl-1-vinylcyclohexanol (CAS: 21378-16-5)[1]. As your dedicated partner in laboratory safety, we aim to furnish you with value that extends beyond the product itself, building a foundation of deep trust through expert, field-proven insights.

Understanding the Hazard Profile

Before any manipulation of 4,4-Dimethyl-1-vinylcyclohexanol, a thorough understanding of its hazard profile is critical. This compound is a combustible liquid that is harmful if swallowed, inhaled, or comes into contact with skin. It is known to cause significant skin and eye irritation and may also lead to respiratory irritation[2]. Furthermore, its potential for long-lasting harm to aquatic life necessitates stringent environmental controls.

The causality behind these hazards lies in the chemical's reactivity and volatility. The presence of a vinyl group and a hydroxyl group on a cyclohexanol backbone suggests potential for polymerization and other reactions, while its combustible nature indicates a risk of fire or explosion under specific conditions, such as intense heating[3].

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) is a non-negotiable aspect of handling 4,4-Dimethyl-1-vinylcyclohexanol. The following table summarizes the recommended PPE, grounded in established safety protocols.

Body Part Personal Protective Equipment Specifications and Rationale
Hands Chemical-resistant glovesMaterial: Nitrile or other resistant material. Rationale: Prevents skin contact, which can cause irritation and absorption of the harmful substance. Always inspect gloves for integrity before use and change them immediately if contaminated.
Eyes Safety glasses with side-shields or chemical gogglesStandard: AS/NZS 1337.1, EN166, or national equivalent[4]. Rationale: Protects against splashes and aerosols that can cause serious eye irritation.
Face Face shield (in addition to goggles)Rationale: Recommended when there is a significant risk of splashing, providing an additional layer of protection for the entire face.
Respiratory NIOSH/MSHA or European Standard EN 149 approved respiratorRationale: To be used if ventilation is inadequate, if exposure limits are exceeded, or if irritation or other symptoms are experienced[5]. This is crucial as the compound is harmful if inhaled.
Body Laboratory coat or chemical-resistant apronRationale: Protects against incidental skin contact and contamination of personal clothing[4].

Operational Workflow: A Step-by-Step Guide to Safe Handling

The following workflow provides a procedural, step-by-step guide for the safe handling of 4,4-Dimethyl-1-vinylcyclohexanol, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Work in a Chemical Fume Hood prep_ppe->prep_hood prep_ground Ground/Bond Equipment prep_hood->prep_ground handle_dispense Dispense and Use prep_ground->handle_dispense Proceed to handling handle_avoid Avoid Inhalation and Contact handle_dispense->handle_avoid handle_sources Keep Away from Ignition Sources handle_avoid->handle_sources disp_collect Collect Waste in Labeled Container handle_sources->disp_collect Proceed to disposal disp_decontaminate Decontaminate Glassware disp_collect->disp_decontaminate disp_dispose Dispose as Hazardous Waste disp_decontaminate->disp_dispose

Figure 1. Safe Handling Workflow for 4,4-Dimethyl-1-vinylcyclohexanol.
Preparation
  • Don Appropriate PPE: Before entering the laboratory area where the chemical will be handled, put on all the required personal protective equipment as detailed in the table above.

  • Work in a Chemical Fume Hood: All handling of 4,4-Dimethyl-1-vinylcyclohexanol should be conducted within a properly functioning chemical fume hood to minimize the inhalation of vapors[6].

  • Ground and Bond Equipment: Due to its combustible nature and the potential for static electricity discharge to ignite vapors, all metal containers and equipment used for dispensing or transferring the chemical must be properly grounded and bonded[3][4]. Use only non-sparking tools[3][7].

Handling
  • Dispense and Use: When dispensing, do so slowly to minimize splashing and the generation of aerosols.

  • Avoid Inhalation and Contact: Consciously avoid breathing in vapors or allowing the liquid to come into contact with your skin or eyes[4].

  • Keep Away from Ignition Sources: Ensure the work area is free from open flames, hot surfaces, and sparks[3]. Do not smoke in the vicinity.

Post-Handling and Spill Cleanup
  • Immediate Decontamination: In case of skin contact, immediately wash the affected area with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. Seek medical attention if irritation persists.

  • Spill Management: In the event of a spill, evacuate non-essential personnel. Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, silica gel, or a universal binder[8][9]. Collect the absorbed material into a suitable, closed container for disposal[3][8]. Do not allow the spill to enter drains or waterways[6].

Disposal Plan: Ensuring Environmental and Regulatory Compliance

The proper disposal of 4,4-Dimethyl-1-vinylcyclohexanol and any contaminated materials is a critical final step in the handling process.

Waste Collection
  • Chemical Waste: All unused or waste 4,4-Dimethyl-1-vinylcyclohexanol, as well as any absorbent material from spills, must be collected in a clearly labeled, sealed container designated for hazardous chemical waste[6][10].

  • Contaminated PPE: Disposable gloves and other contaminated PPE should be placed in a designated hazardous waste container.

Container Decontamination
  • Empty Containers: Empty containers that held 4,4-Dimethyl-1-vinylcyclohexanol should be triple-rinsed with a suitable solvent[11]. The rinsate must be collected and disposed of as hazardous waste[12].

  • Label Defacement: After thorough cleaning, all labels on the original container must be completely removed or defaced before the container is discarded or recycled according to your institution's policies[11][12].

Final Disposal
  • Licensed Disposal: All collected hazardous waste must be disposed of through a licensed hazardous waste disposal company, in strict accordance with all local, regional, and national regulations[6][10].

By adhering to these detailed protocols, you can ensure a safe working environment for yourself and your colleagues, while maintaining the integrity of your research and protecting the environment.

References

  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Apollo Scientific. (n.d.). Vinylcyclohexane.
  • CPAChem. (2019, March 1). Safety data sheet.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET.
  • AChemBlock. (2026, February 5). 4,4-Dimethyl-1-vinylcyclohexanol 95%.
  • CAMEO Chemicals. (n.d.). VINYL CYCLOHEXENE.
  • Fisher Scientific. (2024, January 30). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • MedChemExpress. (2025, January 6). 4-Vinylcyclohexene dioxide-SDS.
  • CDH Fine Chemical. (n.d.). material safety data sheet sds/msds.
  • Gelest, Inc. (n.d.). enev4540 - 4-vinyl-1,2-epoxycyclohexene.
  • Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
  • UBC Chemical and Biological Engineering. (n.d.). Waste Disposal.
  • PENTA. (2025, July 8). Cyclohexanol - SAFETY DATA SHEET.

Sources

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